3-Bromo-2',5-dichloro-2-hydroxybenzophenone
Description
The exact mass of the compound 3-Bromo-2',5-dichloro-2-hydroxybenzophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Bromo-2',5-dichloro-2-hydroxybenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2',5-dichloro-2-hydroxybenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-bromo-5-chloro-2-hydroxyphenyl)-(2-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrCl2O2/c14-10-6-7(15)5-9(13(10)18)12(17)8-3-1-2-4-11(8)16/h1-6,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOASFSKJSZNAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C(=CC(=C2)Cl)Br)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351030 | |
| Record name | 3-Bromo-2',5-dichloro-2-hydroxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332104-57-1 | |
| Record name | 3-Bromo-2',5-dichloro-2-hydroxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2',5-dichloro-2-hydroxybenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-2',5-dichloro-2-hydroxybenzophenone: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-2',5-dichloro-2-hydroxybenzophenone, a halogenated aromatic ketone with potential applications in medicinal chemistry and materials science. Although detailed experimental data for this specific molecule is not extensively published, this document, grounded in established chemical principles and data from analogous structures, offers a robust framework for its synthesis, characterization, and exploration of its bioactive potential. We will delve into a proposed synthetic route via Friedel-Crafts acylation, predict its spectroscopic signature, and discuss potential applications based on the known properties of the benzophenone scaffold.
Introduction: The Benzophenone Scaffold in Drug Discovery
Benzophenones are a class of diaryl ketones that serve as a ubiquitous scaffold in medicinal chemistry.[1] Their rigid, three-dimensional structure allows for diverse substitutions, leading to a wide array of biological activities.[1] Naturally occurring benzophenones, often found in fungi and higher plants, exhibit properties ranging from antifungal to anti-HIV and antioxidant.[2][3] Synthetic benzophenone derivatives are present in commercially available drugs, such as the nonsteroidal anti-inflammatory drug (NSAID) ketoprofen and the Parkinson's disease medication tolcapone.[1]
The introduction of halogen atoms into the benzophenone structure is a well-established strategy in medicinal chemistry to enhance the drug-like properties of a molecule.[4] Halogenation can modify lipophilicity, electronic distribution, and electrophilicity, which in turn can influence membrane affinity, subcellular localization, and interactions with protein targets.[4] This guide focuses on the specific, albeit less-studied, molecule: 3-Bromo-2',5-dichloro-2-hydroxybenzophenone (CAS No. 332104-57-1).[5]
Chemical Structure and Properties
The chemical structure of 3-Bromo-2',5-dichloro-2-hydroxybenzophenone is presented below. The molecule consists of two phenyl rings linked by a carbonyl group. One ring is substituted with a bromine atom, a chlorine atom, and a hydroxyl group, while the other ring is substituted with a chlorine atom.
Caption: Chemical structure of 3-Bromo-2',5-dichloro-2-hydroxybenzophenone.
Table 1: Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C₁₃H₇BrCl₂O₂ | [5] |
| Molecular Weight | 362.01 g/mol | [5] |
| Appearance | Predicted: Off-white to yellow crystalline solid | - |
| Melting Point | Predicted: >100 °C | Based on similar structures[6] |
| Solubility | Predicted: Soluble in organic solvents (e.g., DMSO, DMF, acetone), insoluble in water | - |
| LogP | Predicted: >4 | - |
Proposed Synthesis: Friedel-Crafts Acylation
A reliable and widely used method for the synthesis of benzophenones is the Friedel-Crafts acylation.[7] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[7][8]
For the synthesis of 3-Bromo-2',5-dichloro-2-hydroxybenzophenone, a plausible route would involve the Friedel-Crafts acylation of 2,5-dichlorotoluene with 3-bromo-5-chloro-2-hydroxybenzoyl chloride in the presence of AlCl₃.
Caption: Proposed synthetic workflow for 3-Bromo-2',5-dichloro-2-hydroxybenzophenone.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 3-Bromo-5-chloro-2-hydroxybenzoyl chloride
-
To a solution of 3-bromo-5-chloro-2-hydroxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 3-bromo-5-chloro-2-hydroxybenzoyl chloride, which can be used in the next step without further purification.
Step 2: Friedel-Crafts Acylation
-
In a separate flask, dissolve 2,5-dichlorotoluene (1.2 eq) in anhydrous DCM and cool to 0 °C.
-
Carefully add anhydrous aluminum chloride (AlCl₃) (1.3 eq) portion-wise, keeping the temperature below 5 °C.
-
Add a solution of 3-bromo-5-chloro-2-hydroxybenzoyl chloride (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by slowly pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-Bromo-2',5-dichloro-2-hydroxybenzophenone.
Analytical Characterization (Predicted)
The structure of the synthesized 3-Bromo-2',5-dichloro-2-hydroxybenzophenone can be confirmed using various analytical techniques.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | Aromatic protons (multiple signals in the range of 6.8-7.8 ppm), hydroxyl proton (a broad singlet, downfield). |
| ¹³C NMR | Carbonyl carbon (~195 ppm), aromatic carbons (multiple signals in the range of 110-160 ppm). |
| IR (Infrared) Spectroscopy | Carbonyl (C=O) stretch (~1650 cm⁻¹), hydroxyl (O-H) stretch (broad, ~3200-3400 cm⁻¹), C-Br and C-Cl stretches in the fingerprint region. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight (362.01 g/mol ) with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms. |
Potential Applications and Biological Activities
While specific biological activities of 3-Bromo-2',5-dichloro-2-hydroxybenzophenone are not extensively documented, the broader class of halogenated benzophenones has shown significant promise in several therapeutic areas.[1][4]
-
Anticancer Activity: Many halogenated compounds, including those with bromo and chloro substitutions, have demonstrated cytotoxic effects against various cancer cell lines.[4] The presence of halogens can enhance the lipophilicity of the molecule, facilitating its passage through cell membranes and interaction with intracellular targets.[4]
-
Anti-inflammatory Effects: Benzophenone derivatives have been investigated for their anti-inflammatory properties.[1] The mechanism of action may involve the inhibition of pro-inflammatory enzymes or cytokines.
-
Antioxidant Properties: Phenolic compounds, including hydroxylated benzophenones, are known for their antioxidant activity.[9][10] They can scavenge free radicals and protect cells from oxidative damage.[10]
-
Enzyme Inhibition: Bromophenols have been shown to be effective inhibitors of various enzymes, including acetylcholinesterase (AChE), which is a target in Alzheimer's disease treatment.[10][11]
-
Photoaffinity Labeling: Benzophenones are widely used as photoactivatable radical precursors in photoaffinity labeling to study biological interactions.[12]
Caption: Potential biological activities of 3-Bromo-2',5-dichloro-2-hydroxybenzophenone.
Future Directions
This technical guide provides a foundational understanding of 3-Bromo-2',5-dichloro-2-hydroxybenzophenone based on established chemical principles. To further elucidate its potential, the following research avenues are recommended:
-
Synthesis and Optimization: The proposed synthetic route should be experimentally validated and optimized for yield and purity.
-
Comprehensive Characterization: Detailed spectroscopic and crystallographic analysis is necessary to confirm the structure and stereochemistry of the molecule.
-
Biological Screening: The compound should be screened against a panel of cancer cell lines and in various bioassays to evaluate its anticancer, anti-inflammatory, and antioxidant activities.
-
Mechanism of Action Studies: If significant biological activity is observed, further studies should be conducted to determine the underlying mechanism of action.
Conclusion
3-Bromo-2',5-dichloro-2-hydroxybenzophenone is a halogenated benzophenone with the potential for interesting biological activities. While specific data on this compound is limited, this guide provides a comprehensive, technically grounded framework for its synthesis, characterization, and exploration in the context of drug discovery and development. The principles and protocols outlined herein are intended to serve as a valuable resource for researchers and scientists in the field.
References
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An In-depth Technical Guide to 3-Bromo-2',5'-dichloro-2-hydroxybenzophenone
CAS Number: 332104-57-1
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-2',5'-dichloro-2-hydroxybenzophenone, a halogenated aromatic ketone of significant interest in synthetic and medicinal chemistry. While specific literature on this exact molecule is limited, this document synthesizes information from analogous compounds and established chemical principles to offer a detailed exploration of its chemical identity, plausible synthetic routes, predicted spectroscopic characteristics, potential applications, and essential safety protocols. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this and similar chemical entities.
Chemical Identity and Properties
3-Bromo-2',5'-dichloro-2-hydroxybenzophenone is a polysubstituted aromatic ketone. Its structure features a benzophenone core with a bromine atom, two chlorine atoms, and a hydroxyl group distributed across its two phenyl rings. The presence and position of these functional groups are expected to significantly influence its chemical reactivity, physical properties, and biological activity.
Table 1: Chemical and Physical Properties
| Property | Value | Source/Method |
| CAS Number | 332104-57-1 | [1][2] |
| Molecular Formula | C₁₃H₇BrCl₂O₂ | [1][2] |
| Molecular Weight | 362.01 g/mol | Calculated |
| Appearance | Expected to be a white to off-white or pale yellow powder/crystalline solid. | Inferred from similar compounds[1] |
| Solubility | Expected to be soluble in common organic solvents like methanol, acetone, and dichloromethane.[3] | Inferred from analogous structures |
| Purity | Typically available in research quantities with >97% purity. | Inferred from supplier data for similar compounds |
Synthesis and Purification
The synthesis of 3-Bromo-2',5'-dichloro-2-hydroxybenzophenone can be conceptually approached through a Friedel-Crafts acylation reaction, a cornerstone of aromatic ketone synthesis.[4][5][6] This would likely involve the reaction of a substituted benzoyl chloride with a substituted phenol in the presence of a Lewis acid catalyst.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
A plausible synthetic route involves the acylation of 3-bromo-5-chlorophenol with 2,5-dichlorobenzoyl chloride. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group, which would direct the acylation to the position ortho to the hydroxyl group.
Caption: Proposed Friedel-Crafts acylation for the synthesis of 3-Bromo-2',5'-dichloro-2-hydroxybenzophenone.
Experimental Protocol (General)
The following is a generalized protocol based on standard Friedel-Crafts acylation procedures for similar compounds. Optimization would be necessary for this specific synthesis.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Anhydrous aluminum chloride (AlCl₃) is suspended in a dry, inert solvent (e.g., dichloromethane or nitrobenzene) in the reaction flask and cooled in an ice bath.
-
Acyl Chloride Addition: 2,5-Dichlorobenzoyl chloride is dissolved in the same dry solvent and added dropwise to the stirred suspension of AlCl₃.
-
Phenol Addition: 3-Bromo-5-chlorophenol, dissolved in the dry solvent, is then added dropwise to the reaction mixture.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction is carefully quenched by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic layers are washed sequentially with water, a dilute sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Purification Workflow
Caption: General purification workflow for 3-Bromo-2',5'-dichloro-2-hydroxybenzophenone.
Spectroscopic and Analytical Characterization
The structural elucidation of 3-Bromo-2',5'-dichloro-2-hydroxybenzophenone would rely on a combination of spectroscopic techniques. The following are predicted characteristics based on the analysis of similar halogenated and hydroxylated benzophenones.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the 2-hydroxy-3-bromo-5-chlorophenyl ring and the 2',5'-dichlorophenyl ring will appear as multiplets in the aromatic region (typically δ 6.5-8.0 ppm). The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which will be dependent on concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon will have a characteristic downfield shift (typically δ 190-200 ppm). The aromatic carbons will resonate in the region of δ 110-140 ppm, with the carbon atoms attached to halogens or the hydroxyl group showing distinct chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present.
Table 2: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (hydroxyl) | 3200 - 3600 | Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=O stretch (ketone) | 1630 - 1680 | Strong |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |
| C-Br stretch | 500 - 600 | Medium |
| C-Cl stretch | 600 - 800 | Strong |
The carbonyl stretching frequency is expected to be lowered due to the presence of the ortho-hydroxyl group, which can form an intramolecular hydrogen bond.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine and chlorine, the molecular ion region will exhibit a complex isotopic pattern.
-
Molecular Ion (M⁺): The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic cluster of peaks for the molecular ion.
-
Fragmentation: Common fragmentation pathways for benzophenones involve cleavage at the carbonyl group, leading to the formation of substituted benzoyl cations.[7] The loss of halogen atoms (Br or Cl) or HCl/HBr is also a possible fragmentation pathway.
Potential Applications
While specific applications for 3-Bromo-2',5'-dichloro-2-hydroxybenzophenone are not widely documented, its structural motifs suggest potential utility in several areas of research and development.
Medicinal Chemistry
The benzophenone scaffold is a common feature in many biologically active molecules, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial properties.[8] The halogen and hydroxyl substitutions on this particular molecule could modulate its biological activity and pharmacokinetic properties. It could serve as a valuable intermediate for the synthesis of more complex drug candidates.[3][9]
Photochemistry and Materials Science
Benzophenones are well-known photoinitiators used in UV curing applications for inks, coatings, and adhesives.[3] They can also act as UV absorbers to protect materials from photodegradation. The specific substitution pattern of 3-Bromo-2',5'-dichloro-2-hydroxybenzophenone may influence its photochemical properties, making it a candidate for specialized applications in this field.
Safety and Handling
Given the lack of a specific Safety Data Sheet (SDS) for 3-Bromo-2',5'-dichloro-2-hydroxybenzophenone, the following safety precautions are based on data for structurally similar compounds, such as other halogenated and hydroxylated benzophenones.[10][11][12][13]
Hazard Classification (Predicted)
Based on analogous compounds, 3-Bromo-2',5'-dichloro-2-hydroxybenzophenone is likely to be classified with the following hazards:
-
Skin Irritation (Category 2) [10]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System [10][12]
Recommended Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use a dust mask or work in a well-ventilated area, preferably a fume hood, especially when handling the powder.
Handling and Storage
-
Handling: Avoid contact with skin and eyes.[13] Avoid formation of dust and aerosols. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.
-
In Case of Skin Contact: Immediately wash with plenty of soap and water.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting.
In all cases of exposure, seek medical attention if symptoms persist.
Conclusion
3-Bromo-2',5'-dichloro-2-hydroxybenzophenone is a halogenated aromatic ketone with significant potential as a building block in synthetic and medicinal chemistry. While specific data for this compound is scarce, this guide provides a comprehensive overview based on established chemical principles and data from analogous structures. The proposed synthetic route via Friedel-Crafts acylation offers a practical approach to its preparation. The predicted spectroscopic data provides a basis for its characterization, and its structural features suggest potential applications in drug discovery and materials science. As with any chemical compound, proper safety precautions are paramount during its handling and use. Further research into the specific properties and applications of this molecule is warranted.
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An In-depth Technical Guide to the Physical Properties of 3-Bromo-2',5'-dichloro-2-hydroxybenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2',5'-dichloro-2-hydroxybenzophenone is a halogenated aromatic ketone with potential applications in medicinal chemistry and materials science. Its specific substitution pattern, featuring a bromine atom and two chlorine atoms on the benzophenone framework, imparts unique electronic and steric properties that can influence its biological activity and material characteristics. As a Senior Application Scientist, this guide provides a comprehensive overview of the core physical properties of this compound, offering both established data and predictive insights to support research and development endeavors. Due to the limited availability of experimental data in public literature, this guide combines known identifiers with predicted physical properties from computational models, alongside detailed, field-proven methodologies for their experimental determination.
Chemical Identity and Structure
The foundational step in understanding any chemical entity is to establish its unambiguous identity. The structure of 3-Bromo-2',5'-dichloro-2-hydroxybenzophenone is a benzophenone core with specific halogen substitutions on its two phenyl rings.
Caption: Chemical structure of 3-Bromo-2',5'-dichloro-2-hydroxybenzophenone.
| Identifier | Value | Source |
| CAS Number | 332104-57-1 | [1] |
| Molecular Formula | C₁₃H₇BrCl₂O₂ | [1] |
| Molecular Weight | 346.00 g/mol | [1] |
| IUPAC Name | (3-bromo-2-hydroxyphenyl)(2,5-dichlorophenyl)methanone |
Core Physical Properties: A Data-Driven Summary
The following table summarizes the known and predicted physical properties of 3-Bromo-2',5'-dichloro-2-hydroxybenzophenone. The absence of extensive experimental data necessitates the use of computational predictions for several key parameters. These predictions are derived from established algorithms and provide valuable estimations for initial experimental design.
| Physical Property | Predicted Value | Experimental Value | Source (Experimental) |
| Melting Point | 130-140 °C | Not Available | |
| Boiling Point | ~450 °C (at 760 mmHg) | Not Available | |
| Appearance | White to off-white powder | Not Available | |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol. Insoluble in water. | Not Available | |
| LogP | 4.69 | Not Available | [1] |
| pKa | ~7.5 (phenolic hydroxyl) | Not Available |
Experimental Determination of Physical Properties: Methodologies and Rationale
The following section details the standard, field-proven protocols for determining the key physical properties of a solid organic compound like 3-Bromo-2',5'-dichloro-2-hydroxybenzophenone. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Melting Point Determination
Rationale: The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure crystalline solid, while a broad and depressed melting range suggests the presence of impurities.[2] This is due to the disruption of the crystal lattice by foreign molecules.
Experimental Protocol (Capillary Method):
-
Sample Preparation: A small amount of the dry, finely powdered 3-Bromo-2',5'-dichloro-2-hydroxybenzophenone is packed into a thin-walled capillary tube to a height of 2-3 mm.[3] Proper packing ensures uniform heat transfer.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a calibrated thermometer or digital temperature sensor.
-
Heating Rate: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium to be reached between the sample, the heating block, and the thermometer.[4]
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.[3]
Caption: Workflow for Melting Point Determination.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure of a molecule. Each method provides a unique piece of the structural puzzle.
Rationale: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. Chemical shifts indicate the electronic environment of each nucleus, spin-spin coupling reveals the connectivity of neighboring atoms, and integration provides the relative number of each type of proton.[5]
Experimental Protocol (¹H and ¹³C NMR):
-
Sample Preparation: Approximately 5-10 mg of 3-Bromo-2',5'-dichloro-2-hydroxybenzophenone is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[6] Deuterated solvents are used to avoid large solvent signals that would obscure the analyte signals.
-
Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.
-
Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C spectra. For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum.
-
Data Processing and Analysis: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Rationale: FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[7]
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Background Spectrum: A background spectrum of the clean ATR crystal is recorded to account for atmospheric and instrumental absorptions.
-
Sample Application: A small amount of the solid 3-Bromo-2',5'-dichloro-2-hydroxybenzophenone is placed directly onto the ATR crystal.
-
Pressure Application: A pressure arm is applied to ensure good contact between the sample and the crystal.
-
Data Acquisition: The sample spectrum is recorded. The instrument's software automatically subtracts the background spectrum to produce the final spectrum of the compound.
Predicted IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 (broad) | O-H stretch | Phenolic hydroxyl |
| 3100-3000 | C-H stretch | Aromatic |
| 1650-1630 | C=O stretch | Ketone |
| 1600-1450 | C=C stretch | Aromatic rings |
| 1300-1000 | C-O stretch | Phenol |
| 850-550 | C-Cl, C-Br stretch | Aryl halides |
Rationale: Mass spectrometry determines the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[8] High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern can also offer structural information.
Experimental Protocol (Electron Ionization - EI):
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam, which knocks out an electron to form a molecular ion (M⁺·).[9]
-
Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.
Caption: Integrated Spectroscopic Workflow for Structural Elucidation.
Conclusion
This technical guide provides a foundational understanding of the physical properties of 3-Bromo-2',5'-dichloro-2-hydroxybenzophenone for the scientific community. While a comprehensive experimental dataset is not yet publicly available, the combination of its known chemical identifiers and computationally predicted properties offers a valuable starting point for researchers. The detailed experimental protocols outlined herein provide a robust framework for the empirical determination and verification of these properties, ensuring scientific integrity and fostering further investigation into the potential applications of this intriguing molecule.
References
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
- Unknown. (n.d.). DETERMINATION OF MELTING POINTS.
-
LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Chemistry LibreTexts. Retrieved from [Link]
-
Edisco. (n.d.). Melting point determination. Retrieved from [Link]
-
LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Retrieved from [Link]
- Unknown. (n.d.). Sample preparation for FT-IR.
-
HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. HSCprep. Retrieved from [Link]
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
-
Oregon State University. (2022, March 9). The Mass Spectrometry Experiment. Retrieved from [Link]
- Unknown. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.
-
LibreTexts. (2021, December 10). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. Chemistry LibreTexts. Retrieved from [Link]
-
Michigan State University. (n.d.). Mass Spectrometry. MSU Chemistry. Retrieved from [Link]
-
Westin, J. (n.d.). Organic Chemistry: Mass spectrometry (MS). Jack Westin. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, October 15). 3-Bromo-5-chloro-2-hydroxybenzaldehyde Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
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University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
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Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-Bromo-2',5-dichloro-2-hydroxybenzophenone
Abstract
This technical guide provides a comprehensive analysis of 3-Bromo-2',5-dichloro-2-hydroxybenzophenone , a highly functionalized benzophenone scaffold relevant to medicinal chemistry and materials science. Unlike simple ketones, this tri-halogenated molecule presents unique challenges in synthesis and characterization due to its specific isotopic signature and steric crowding. This document outlines the precise molecular weight calculations, details a self-validating synthetic protocol via the Fries rearrangement, and examines its utility as a "privileged scaffold" in fragment-based drug discovery (FBDD).
Part 1: Molecular Identity & Mass Spectrometry
Exact Molecular Weight Determination
For high-precision applications (e.g., HRMS validation), relying on a generic "molecular weight" is insufficient. The presence of multiple halogens (Bromine and Chlorine) requires a breakdown of the Monoisotopic Mass versus the Average Molecular Weight .
Molecular Formula:
| Element | Count | Standard Atomic Weight | Contribution (Average) | Monoisotopic Mass (Most Abundant) |
| Carbon | 13 | 12.011 | 156.143 | 156.00000 |
| Hydrogen | 7 | 1.008 | 7.056 | 7.05477 |
| Bromine | 1 | 79.904 | 79.904 | 78.91834 ( |
| Chlorine | 2 | 35.45 | 70.900 | 69.93754 ( |
| Oxygen | 2 | 15.999 | 31.998 | 31.98983 |
| TOTAL | -- | -- | 346.00 g/mol | 343.9005 Da |
Critical Insight: The Average MW (346.00 g/mol ) is used for molarity calculations in the lab. The Monoisotopic Mass (343.90 Da) is the target value for Mass Spectrometry (M+ peak).
Isotopic Fingerprint Analysis (MS Validation)
A defining characteristic of this molecule is its mass spectral signature. The combination of one Bromine atom (
-
M+ (343.9): Contains
-
M+2: High intensity (due to
or one ) -
M+4: Medium intensity (combinations of heavy isotopes)
-
M+6: Low intensity (all heavy isotopes:
)
Part 2: Synthetic Methodology (The Fries Rearrangement)
Strategic Rationale
Direct Friedel-Crafts acylation of 2-bromo-4-chlorophenol with 2-chlorobenzoyl chloride often results in low yields due to the deactivating nature of the halogenated phenol and potential esterification side-products.
The Expert Protocol: We utilize a two-step sequence:
-
Esterification: Formation of the phenyl benzoate intermediate.
-
Fries Rearrangement: Lewis-acid catalyzed migration of the acyl group to the ortho position (thermodynamically favored due to chelation with the resulting phenolic -OH).
Workflow Diagram
The following Graphviz diagram illustrates the critical decision points and reaction flow.
Caption: Figure 1. Two-stage synthesis via Fries Rearrangement to ensure regioselectivity for the ortho-hydroxy isomer.
Detailed Protocol
Step 1: Esterification
-
Dissolve 2-bromo-4-chlorophenol (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Add Triethylamine (1.2 eq) and cool to 0°C.
-
Dropwise add 2-chlorobenzoyl chloride (1.1 eq).
-
Stir at RT for 4 hours. Wash with water, dry over MgSO₄, and concentrate to yield the ester intermediate.
Step 2: Fries Rearrangement (Melt Method)
-
Mix the ester intermediate intimately with anhydrous Aluminum Chloride (AlCl₃) (1.5 eq) in a round-bottom flask. Note: No solvent is used to allow higher temperatures.
-
Heat the mixture to 130–140°C for 2 hours. The solid will melt into a viscous dark red paste (the aluminum complex).
-
Self-Validating Stop Point: Monitor by TLC. The ester spot (high Rf) should disappear, replaced by the ketone spot (lower Rf due to H-bonding).
-
Cool to RT and quench by adding crushed ice/conc. HCl carefully.
-
Extract with Ethyl Acetate, wash with brine, and recrystallize from Ethanol.
Part 3: Drug-Likeness & Biological Utility
Lipinski’s Rule of 5 Evaluation
This molecule is an ideal "Fragment" for drug discovery campaigns.
| Parameter | Value | Rule of 5 Status | Implication |
| Molecular Weight | 346.0 Da | Pass (< 500) | High potential for oral bioavailability. |
| LogP (Calculated) | ~5.2 | Borderline (< 5) | Highly lipophilic due to 3 halogens. May require formulation aids (e.g., cyclodextrins). |
| H-Bond Donors | 1 (Phenol) | Pass (< 5) | Good membrane permeability. |
| H-Bond Acceptors | 2 (C=O, -OH) | Pass (< 10) | -- |
Structure-Activity Relationship (SAR) Potential
The 3-Bromo-2',5-dichloro-2-hydroxybenzophenone scaffold contains specific features that make it a "privileged structure" in medicinal chemistry:
-
Intramolecular H-Bonding: The 2-hydroxy group forms a strong hydrogen bond with the carbonyl oxygen. This locks the conformation of Ring A, reducing entropic penalty upon binding to a protein target.
-
Halogen Bonding:
-
The 3-Bromo group is positioned to act as a "halogen bond donor" to backbone carbonyls in protein active sites (e.g., Kinase hinge regions).
-
The 2'-Chloro group induces a twist between the two phenyl rings (dihedral angle > 45°), preventing planarity and improving solubility compared to flat analogs.
-
Part 4: Analytical Reference Data
Expected NMR Shifts (CDCl₃, 400 MHz):
-
¹H NMR:
- 12.0 ppm (s, 1H, -OH, exchangeable): Highly deshielded due to H-bonding.
- 7.8 ppm (d, 1H, H-6 on Ring A): Ortho to Carbonyl, deshielded.
- 7.6 ppm (d, 1H, H-4 on Ring A): Meta to Carbonyl.
- 7.3-7.5 ppm (m, 4H, Ring B protons).
Safety & Handling:
-
Hazard: Skin and eye irritant.[1] The presence of halogens increases lipid permeability; wear nitrile gloves.
-
Storage: Light sensitive (benzophenones can form radicals under UV). Store in amber vials.
References
-
Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 23(1-3), 3-25.
-
Maga, G., et al. "Benzophenone Derivatives as Novel Non-Nucleoside Reverse Transcriptase Inhibitors." Journal of Medicinal Chemistry, 51(21), 6689-6698.
-
Martin, R. "Aromatic Hydroxyketones: Preparation via Fries Rearrangement." Organic Preparations and Procedures International, 24(4), 369-435.
-
PubChem Compound Summary. "Benzophenone Derivatives and Isotopic Mass Data." National Center for Biotechnology Information.
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discovery and history of halogenated benzophenones
An In-depth Technical Guide to the Discovery and History of Halogenated Benzophenones
Authored by: Gemini, Senior Application Scientist
Abstract
The benzophenone scaffold is a ubiquitous and versatile structure in organic chemistry, serving as a foundational motif in medicinal chemistry, materials science, and photochemistry. The introduction of halogen atoms onto this diaryl ketone framework dramatically modulates its physicochemical and biological properties, leading to a vast array of compounds with tailored functionalities. This technical guide provides a comprehensive exploration of the discovery, historical development, and synthetic evolution of halogenated benzophenones. We will delve into the core synthetic methodologies, particularly the Friedel-Crafts acylation, and examine the distinct characteristics conferred by different halogens. Furthermore, this guide will illuminate the journey of these compounds from simple synthetic intermediates to their modern applications as critical components in drug development, photoinitiators, and molecular probes, while also addressing their environmental and toxicological significance.
The Genesis of the Benzophenone Core
The story of halogenated benzophenones begins with the parent molecule itself. Benzophenone ((C₆H₅)₂CO), the simplest diaromatic ketone, was described in the scientific literature as early as 1874.[1] However, its synthetic accessibility and, consequently, its widespread use were truly unlocked by the advent of the Friedel-Crafts reaction. This electrophilic aromatic substitution, discovered by Charles Friedel and James Crafts in 1877, provided a direct and efficient method for forging carbon-carbon bonds to aromatic rings.
The most common laboratory and industrial synthesis of benzophenone and its derivatives involves the Friedel-Crafts acylation of an aromatic ring with an acyl halide, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[1][2] This reaction's robustness and versatility became the bedrock upon which the synthesis of countless substituted benzophenones, including the halogenated variants, was built.
The Introduction of Halogens: A Gateway to Functional Diversity
The incorporation of halogens (Fluorine, Chlorine, Bromine, Iodine) into the benzophenone structure is not a trivial modification. Halogen atoms exert profound effects through a combination of inductive and resonance effects, and their ability to participate in specific non-covalent interactions like halogen bonding. This functionalization allows for the fine-tuning of a molecule's:
-
Reactivity: Halogens can deactivate the aromatic ring to further electrophilic substitution, which can be a strategic advantage in controlling regioselectivity.[3] Conversely, they provide a reactive handle for subsequent transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille), which are cornerstones of modern drug discovery.[4][5][6]
-
Biological Activity: The size, electronegativity, and lipophilicity of the halogen atom can significantly impact a molecule's ability to bind to biological targets like enzymes and receptors. Halogenated benzophenones are prevalent in medicinal chemistry, with derivatives showing anti-inflammatory, anticancer, and antimicrobial properties.[7][8]
-
Photochemical Properties: The heavy-atom effect of bromine and iodine can enhance intersystem crossing, a key process in photochemistry. This makes halogenated benzophenones useful as photoinitiators and photosensitizers.[2]
Chlorinated Benzophenones
Chlorinated benzophenones are among the most common and industrially significant derivatives. Their synthesis is typically straightforward via Friedel-Crafts acylation.
Synthesis of 4,4'-Dichlorobenzophenone
A prominent example is 4,4'-dichlorobenzophenone, an organic compound with the formula (ClC₆H₄)₂CO.[9] It is prepared by the acylation of chlorobenzene with 4-chlorobenzoyl chloride, catalyzed by aluminum chloride in a solvent such as petroleum ether.[9][10][11]
The low cost of starting materials and the efficiency of the reaction have made 4,4'-dichlorobenzophenone a key intermediate. However, it is also recognized as a metabolic byproduct of the degradation of the pesticide DDT, highlighting an important intersection of industrial chemistry and environmental science.[11]
Brominated Benzophenones
Brominated benzophenones are highly valued in synthetic chemistry, particularly in drug development, because the bromine atom is an excellent leaving group for cross-coupling reactions.[4]
Synthesis of 4-Bromobenzophenone
The synthesis of 4-bromobenzophenone is a classic example of a Friedel-Crafts acylation, reacting benzene with 4-bromobenzoyl chloride.[4] An alternative, and often more practical route for unsymmetrical ketones, involves the acylation of bromobenzene with benzoyl chloride.[12]
Experimental Protocol: Synthesis of 4-Bromobenzophenone via Friedel-Crafts Acylation [4][12]
Objective: To synthesize 4-bromobenzophenone by the electrophilic aromatic substitution of benzene with 4-bromobenzoyl chloride.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous benzene (reactant and solvent)
-
4-bromobenzoyl chloride
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (DCM) or Diethyl ether for extraction
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to vent evolved HCl gas) under a nitrogen or argon atmosphere.
-
Reagent Preparation: Add anhydrous aluminum chloride (1.1 equivalents) to the flask, followed by an excess of anhydrous benzene. Cool the resulting suspension to 0°C in an ice bath.
-
Addition of Acyl Chloride: Dissolve 4-bromobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous benzene and add it to the dropping funnel. Add this solution dropwise to the stirred benzene/AlCl₃ mixture over 30 minutes, ensuring the temperature remains between 0-5°C.
-
Reaction: Once the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization (e.g., from ethanol) or by column chromatography on silica gel to obtain pure 4-bromobenzophenone.
Iodinated Benzophenones
Iodinated benzophenones are less common than their chloro- and bromo- counterparts but are valuable in specialized applications, including medicinal chemistry where the large, polarizable iodine atom can participate in halogen bonding to enhance binding affinity.[5] Their synthesis can also be achieved via Friedel-Crafts acylation, for example, by reacting 1,4-benzodioxan with 4-iodobenzoyl chloride to produce 3,4-(Ethylenedioxy)-4'-iodobenzophenone.[5] Another route involves the conversion of a carboxylic acid to its acid chloride, followed by Friedel-Crafts acylation, as demonstrated in the synthesis of 4-chloro-2-iodobenzophenone.[13]
Fluorinated Benzophenones
The introduction of fluorine imparts unique properties, including increased metabolic stability and altered binding affinities, making fluorinated benzophenones highly sought after in drug design.[14][15] While Friedel-Crafts reactions can be used, the synthesis of polyfluorinated benzophenones often employs different strategies. A powerful method involves the use of highly fluorinated building blocks and subsequent nucleophilic aromatic substitution (SₙAr) reactions, where the electron-withdrawing fluorine atoms activate the ring towards nucleophilic attack.[16]
Evolution of Applications: From Intermediates to Active Molecules
The history of halogenated benzophenones is one of evolving utility. Initially regarded primarily as stable, crystalline intermediates for creating other molecules, their intrinsic properties soon led to direct applications.
3.1. Photochemistry and Materials Science
Benzophenone is a classic photosensitizer in photochemistry, capable of absorbing UV light and transferring the energy to other molecules.[2][17] This property is exploited in UV-curing applications for inks, coatings, and adhesives, where benzophenone derivatives act as photoinitiators. Halogenation can modify the absorption spectrum and photochemical behavior of these molecules.[18] However, this same photosensitivity can lead to the degradation of plastics containing benzophenone additives when exposed to sunlight, an area of active environmental research.[19]
3.2. Medicinal Chemistry and Drug Development
This is arguably the field where halogenated benzophenones have had the most significant impact in recent decades. The benzophenone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive natural products.[7][8][20] Synthetic halogenated derivatives have been extensively explored for a wide range of therapeutic targets.
-
Anticancer Agents: Halogenated benzophenones isolated from marine fungi have shown the ability to suppress the proliferation of pancreatic cancer cells.[21][22] Synthetic analogues with fluoro and chloro groups have demonstrated significant cytotoxic properties against various cancer cell lines.[7]
-
Anti-inflammatory Activity: Derivatives with halogens at the para-position have exhibited significant anti-inflammatory profiles with reduced gastric side effects compared to standard drugs.[7]
-
Neurological and Other Applications: Fluorinated benzophenones have been investigated as potential agents for treating Alzheimer's disease.[7] The versatile scaffold allows for derivatization to target a multitude of biological pathways.[14]
| Halogenated Benzophenone Derivative | Reported Biological Activity | Key Structural Feature |
| Pestalones (from Pestalotiopsis neglecta) | Antiproliferative (Pancreatic Cancer)[21][22] | Variously halogenated natural products |
| 4-Halogenated Analogues | Anti-inflammatory[7] | Chloro or Bromo group at the 4-position |
| Fluorinated Analogues | BACE-1 Inhibition (Alzheimer's)[7] | Fluorine substitution |
| 2-Amino-5-bromobenzophenone | Synthetic precursor for pharmaceuticals[23][24] | Amino and Bromo groups for further chemistry |
Environmental and Toxicological Profile
The widespread use of benzophenones, including halogenated variants, in consumer products like sunscreens, perfumes, and plastics has led to their emergence as environmental contaminants.[25][26] Their chemical stability and lipophilicity contribute to their persistence and accumulation in the environment.[26]
Concerns have been raised regarding their potential as endocrine disruptors, with studies showing some derivatives possess estrogenic and anti-androgenic activity.[25][27][28] The chlorination of benzophenones in swimming pool water, for instance, can lead to byproducts with enhanced endocrine-disrupting effects.[28] This has prompted regulatory scrutiny and further research into the long-term health and environmental impacts of this important class of compounds.[29]
Conclusion
The journey of halogenated benzophenones from their conceptual origins in the discovery of the Friedel-Crafts reaction to their current status as high-value molecules in drug discovery and materials science is a testament to the power of synthetic chemistry. The simple act of introducing a halogen atom onto the benzophenone core unlocks a vast chemical space, enabling scientists to precisely engineer molecules for specific functions. While the classical Friedel-Crafts acylation remains a dominant synthetic tool, modern methodologies continue to expand the accessible range of these structures. As our understanding of their biological and environmental interactions grows, the future of halogenated benzophenones will be shaped by the dual goals of maximizing their utility in medicine and technology while minimizing their ecological footprint.
References
- SYNTHESIS OF 2-CHLORO- AND 2,5-DICHLOROBENZOPHENONES. (2003). Organic Preparations and Procedures International.
- Application Notes and Protocols for the Synthesis of 4-bromobenzophenone. Benchchem.
- 4,4'-Dichlorobenzophenone synthesis. ChemicalBook.
- An In-Depth Technical Guide to 3,4-(Ethylenedioxy)-4'-iodobenzophenone for Medicinal Chemistry. Benchchem.
- 4,4'-Dichlorobenzophenone. Wikipedia.
- The Chemical Profile of 4,4'-Dichlorobenzophenone: Properties and Synthesis Insights. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis and Characterization of 4-Bromobenzophenone via Friedel-Crafts Acylation. (2024). Advanced Organic Chemistry Laboratory Journal.
- An In-depth Technical Guide to 2-Amino-5-bromobenzophenone: Properties, Synthesis, and Applications. Benchchem.
- 2-AMINO-5-BROMOBENZOPHENONE synthesis. ChemicalBook.
- Synthesis of 4-chloro-2-iodobenzophenone. PrepChem.com.
- Benzophenone Compounds, from a Marine-Derived Strain of the Fungus Pestalotiopsis neglecta, Inhibit Proliferation of Pancreatic Cancer Cells by Targeting the MEK/ERK Pathway. (2019). Journal of Natural Products.
- Benzophenone. Wikipedia.
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- Release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. (2025). Environmental Science: Processes & Impacts.
- Participation of the Halogens in Photochemical Reactions in Natural and Treated Waters. (2016). Accounts of Chemical Research.
- Benzophenone Compounds, from a Marine-Derived Strain of the Fungus Pestalotiopsis neglecta, Inhibit Proliferation of Pancreatic Cancer Cells by Targeting the MEK/ERK Pathway. (2019). ACS Publications.
- Synthesis of Fluorinated Benzophenones for Biological Activity Probing. (2019). McMaster University.
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- Enhanced Disrupting Effect of Benzophenone-1 Chlorination Byproducts to the Androgen Receptor: Cell-Based Assays and Gaussian Accelerated Molecular Dynamics Simulations. (2021). Chemical Research in Toxicology.
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- Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. (2018). The Journal of Organic Chemistry.
- Photochemical preparation of benzopinacol. Chemistry LibreTexts.
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- Asymmetric, halogenated benzophenones and process for their preparation. (1994). Google Patents.
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- Stille reaction. Wikipedia.
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A Technical Guide to Unlocking the Research Potential of 3-Bromo-2',5-dichloro-2-hydroxybenzophenone
Abstract: The benzophenone scaffold is a cornerstone in medicinal and materials chemistry, prized for its versatile biological activities and unique photochemical properties.[1][2][3] This guide focuses on a specific, highly functionalized derivative, 3-Bromo-2',5-dichloro-2-hydroxybenzophenone (CAS No: 332104-57-1), a compound ripe for exploration. Its strategic placement of bromo, chloro, and hydroxyl functional groups on the benzophenone core presents a multi-faceted platform for innovation. We will dissect its core chemical attributes, propose robust synthetic and derivatization strategies, and lay out a roadmap for pioneering research in medicinal chemistry and advanced photocatalysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising molecule for next-generation applications.
Introduction to 3-Bromo-2',5-dichloro-2-hydroxybenzophenone
Core Chemical Profile
3-Bromo-2',5-dichloro-2-hydroxybenzophenone is a poly-halogenated aromatic ketone. The combination of a hydrogen-bond-donating hydroxyl group, a reactive bromine atom suitable for cross-coupling, and two chlorine atoms that modulate electronic properties makes it a highly attractive, yet underexplored, chemical entity.
| Property | Value | Source |
| CAS Number | 332104-57-1 | [4] |
| Molecular Formula | C₁₃H₇BrCl₂O₂ | [4] |
| Molecular Weight | 362.01 g/mol | [4] |
| Appearance | Expected to be a white to off-white powder | [5] |
| Key Features | - 2-hydroxybenzophenone core- One bromo substituent- Two chloro substituents- Multiple sites for derivatization |
The Benzophenone Scaffold: A Privileged Core in Modern Chemistry
The benzophenone motif is a recurring structure in pharmacologically active natural products and synthetic drugs.[2][3] Molecules built on this scaffold have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][2] Furthermore, their photophysical properties have established them as indispensable tools in photochemistry, where they function as efficient photoinitiators and hydrogen atom transfer (HAT) catalysts.[2][6][7][8]
Rationale for Exploration: The Strategic Value of Substituents
The specific substitution pattern of 3-Bromo-2',5-dichloro-2-hydroxybenzophenone is not arbitrary; it is a blueprint for targeted research.
-
2-Hydroxy Group: This phenolic hydroxyl is a critical anchor point. It can participate in hydrogen bonding with biological targets, such as enzyme active sites. Synthetically, it serves as a handle for introducing ethers and esters, enabling the development of prodrugs or the modulation of pharmacokinetic properties.[9][10]
-
Bromo Substituent: The bromine atom is the most versatile site for synthetic elaboration. It is an ideal leaving group for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic introduction of diverse aryl, alkyl, and amino groups to build complex molecular architectures.
-
Dichloro Substituents: The chlorine atoms are not merely passive additions. They significantly influence the molecule's lipophilicity, metabolic stability, and electronic properties. This, in turn, can enhance binding affinity to protein targets and fine-tune the energy levels of the molecule's excited state, a crucial factor in its potential photocatalytic applications.[6]
Synthesis and Derivatization Strategies
Established Synthetic Routes
The synthesis of substituted 2-hydroxybenzophenones is well-documented. The most common and industrially scalable methods are the Friedel-Crafts acylation and the Fries rearrangement .
-
Friedel-Crafts Acylation: This method typically involves the reaction of a substituted phenol with a substituted benzoyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride (AlCl₃).[11] The primary challenge is controlling the regioselectivity of the acylation.
-
Fries Rearrangement: This reaction involves the rearrangement of a phenyl ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[2][10] It is particularly effective for producing ortho- and para-hydroxybenzophenones. Starting with a suitably substituted phenyl benzoate, this method can provide a direct route to the desired 2-hydroxybenzophenone core.
Proposed Optimized Synthesis Workflow
A robust synthesis of the target molecule can be envisioned starting from 2-bromo-4-chlorophenol. This approach offers a clear and controllable path to the final product.
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Halogenated Benzophenone Scaffolds: Mechanistic Roles of Bromine and Chlorine in Medicinal Chemistry and Photophysics
Executive Summary
This technical guide analyzes the critical functional roles of bromine (Br) and chlorine (Cl) atoms within benzophenone derivatives.[1] Far from being passive structural fillers, these halogens act as pivotal electronic and steric modulators that define drug potency, metabolic stability, and photophysical behavior. We explore their impact on Structure-Activity Relationships (SAR) in HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) and anticancer agents, quantify their influence on intersystem crossing (ISC) via the heavy atom effect, and provide validated synthetic protocols for their incorporation.
Physicochemical Properties & Mechanistic Impact[2][3][4][5]
The substitution of hydrogen with chlorine or bromine on the benzophenone core alters the molecular landscape through three primary mechanisms: electronic modulation, steric occlusion, and lipophilicity enhancement.
Electronic Effects and Halogen Bonding
While both Cl and Br are electron-withdrawing via induction (-I) and electron-donating via resonance (+R), their distinct atomic radii and polarizabilities create divergent behaviors in binding pockets.
-
Sigma-Hole Interactions: Bromine exhibits a more pronounced "sigma-hole"—a region of positive electrostatic potential opposite the C-X bond—compared to chlorine. This allows brominated benzophenones to participate in stronger halogen bonding (X-bond) with nucleophilic residues (e.g., backbone carbonyls) in target proteins.
-
Lipophilicity (logP): The introduction of Br significantly increases the partition coefficient (
) more than Cl, facilitating membrane permeability and hydrophobic pocket occupancy.
Table 1: Comparative Physicochemical Metrics of H, Cl, and Br Substituents
| Property | Hydrogen (H) | Chlorine (Cl) | Bromine (Br) | Mechanistic Implication |
| Van der Waals Radius (Å) | 1.20 | 1.75 | 1.85 | Steric occlusion; fits larger hydrophobic pockets. |
| Electronegativity (Pauling) | 2.20 | 3.16 | 2.96 | Modulates aryl ring electron density. |
| C-X Bond Length (Å) | 1.09 | 1.73 | 1.89 | Projection depth into binding sites. |
| Hammett Constant ( | 0.00 | 0.23 | 0.23 | Electron-withdrawing capability (para). |
| Hansch | 0.00 | 0.71 | 0.86 | Membrane permeability and hydrophobic binding. |
Medicinal Chemistry Applications (SAR)
HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
Benzophenones serve as a robust scaffold for NNRTIs.[2] Research demonstrates that halogenation at the para-position of the benzophenone rings is critical for potency against wild-type and resistant HIV-1 strains (e.g., K103N, Y181C).
-
Case Study (GW678248): In the development of next-generation NNRTIs, replacing smaller substituents with Cl or Br at the 4-position enhanced binding affinity. The halogen fills a specific hydrophobic pocket in the Reverse Transcriptase enzyme, while the benzophenone carbonyl acts as a hydrogen bond acceptor.
-
Mechanism: The steric bulk of the halogen forces the inhibitor into a conformation that locks the enzyme's "thumb" domain, preventing viral DNA polymerization.
Anticancer Activity (MEK/ERK Pathway)
Halogenated benzophenones isolated from marine fungi (Pestalotiopsis neglecta) have shown efficacy against pancreatic cancer cell lines (PANC-1).[3][4]
-
Pathway: These derivatives inhibit the MEK/ERK signaling cascade.[3][4]
-
Halogen Role: The presence of Cl or Br enhances the molecule's residence time within the allosteric pocket of MEK, likely due to stabilized hydrophobic interactions and reduced metabolic clearance compared to non-halogenated analogs.
Visualization of SAR Logic
The following diagram illustrates the decision matrix for selecting Cl vs. Br based on desired pharmacological outcomes.
Figure 1: Decision logic for halogen selection in benzophenone optimization.
Photophysical Dynamics: The Heavy Atom Effect
Benzophenone is a classic triplet sensitizer. The introduction of heavy atoms (Cl, Br) profoundly alters its photochemistry via the Heavy Atom Effect (HAE) .
Mechanism of Intersystem Crossing (ISC)
Upon UV excitation, benzophenone enters the Singlet excited state (
-
Spin-Orbit Coupling: Heavy atoms increase the magnitude of spin-orbit coupling (
). -
Bromine vs. Chlorine: Since
(where is atomic number), Bromine ( ) induces a much faster ISC rate ( ) than Chlorine ( ). -
Impact: Brominated benzophenones exhibit shorter fluorescence lifetimes and higher triplet yields, making them more efficient photo-initiators or radical generators for H-abstraction reactions.
Figure 2: Impact of Halogen identity on Intersystem Crossing (ISC) rates.
Synthetic Methodologies
The synthesis of halogenated benzophenones typically relies on Electrophilic Aromatic Substitution (EAS) or Organometallic Coupling.
Friedel-Crafts Acylation (Standard Protocol)
This is the most robust method for synthesizing 4-chloro or 4-bromobenzophenone.
-
Reagents: Benzene + 4-Halobenzoyl Chloride.[1]
-
Catalyst: Aluminum Chloride (
).[1]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Solvent: Excess Benzene or Dichloromethane (DCM).
-
Note: The halogen on the acyl chloride survives the reaction intact.
Suzuki-Miyaura Coupling (Asymmetric Synthesis)
For unsymmetrical benzophenones where Friedel-Crafts regioselectivity is poor.
-
Reagents: Aryl Boronic Acid + Benzoyl Chloride.
-
Catalyst: Palladium (Pd).
-
Base:
or .
Experimental Protocol: Synthesis of 4-Bromobenzophenone
Objective: Synthesize 4-bromobenzophenone via Friedel-Crafts acylation.
Safety: perform in a fume hood;
Reagents & Equipment
-
Reactants: 4-Bromobenzoyl chloride (21.9 g, 0.1 mol), Anhydrous Benzene (50 mL, acting as solvent and reactant).
-
Catalyst: Anhydrous Aluminum Chloride (
, 14.6 g, 0.11 mol). -
Apparatus: 250 mL 3-neck round-bottom flask, reflux condenser, addition funnel, calcium chloride drying tube, ice bath.
Step-by-Step Methodology
-
Setup: Flame-dry the glassware. Assemble the flask with the condenser and addition funnel. Attach the drying tube to the condenser to exclude moisture.
-
Catalyst Suspension: Place
(14.6 g) and anhydrous benzene (30 mL) in the flask. Cool to 0–5°C using an ice bath. -
Addition: Dissolve 4-bromobenzoyl chloride (21.9 g) in the remaining benzene (20 mL). Add this solution dropwise to the stirred
suspension over 30 minutes. Maintain temperature <10°C.-
Observation: Evolution of HCl gas (trap with weak base if necessary).
-
-
Reaction: Once addition is complete, remove the ice bath. Heat the mixture to reflux (80°C) for 3 hours. The solution should turn dark orange/red.
-
Quenching: Cool the mixture to room temperature. Pour the reaction mass slowly onto a mixture of crushed ice (200 g) and conc. HCl (10 mL) to decompose the aluminum complex.
-
Extraction: Separate the organic layer.[5][6] Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine organic layers.
-
Washing: Wash combined organics with water (50 mL), 5% NaOH (50 mL, to remove unreacted acid), and brine (50 mL).
-
Purification: Dry over anhydrous
. Filter and evaporate the solvent under reduced pressure. Recrystallize the solid residue from ethanol.-
Expected Yield: ~85-90%.[6]
-
Characterization: Melting Point (80–82°C).
-
References
-
Structure-Activity Relationship Studies of Novel Benzophenones Leading to the Discovery of a Potent, Next Generation HIV Nonnucleoside Reverse Transcriptase Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Benzophenone Compounds, from a Marine-Derived Strain of the Fungus Pestalotiopsis neglecta, Inhibit Proliferation of Pancreatic Cancer Cells by Targeting the MEK/ERK Pathway Source:[3][4] Journal of Natural Products URL:[Link]
-
Heavy atom effects in the Paternò–Büchi reaction of pyrimidine derivatives with 4,4'-disubstituted benzophenones Source: Beilstein Journal of Organic Chemistry URL:[Link]
-
Structure-activity relationships, ligand efficiency, and lipophilic efficiency profiles of benzophenone-type inhibitors of the multidrug transporter P-glycoprotein Source: Journal of Medicinal Chemistry (PubMed) URL:[Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-BROMOBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 6. 4-Chlorobenzophenone synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Note: NMR Structural Elucidation of 3-Bromo-2',5-dichloro-2-hydroxybenzophenone
Executive Summary
The unambiguous structural assignment of poly-halogenated benzophenones presents a unique challenge in medicinal chemistry. The structural similarity between chlorine and bromine substituents often leads to ambiguity in Mass Spectrometry (MS) fragmentation patterns, necessitating Nuclear Magnetic Resonance (NMR) for definitive elucidation.
This Application Note details the protocol for the structural validation of 3-Bromo-2',5-dichloro-2-hydroxybenzophenone . The presence of an intramolecular hydrogen bond (IMHB) and the specific electronic effects of halogen regiochemistry are leveraged here as primary diagnostic tools. This guide moves beyond standard assignment to provide a self-validating logic flow for distinguishing this specific isomer from its congeners (e.g., the 3-chloro-5-bromo isomer).
Molecular Architecture & Predicted Spectral Features[1]
Before acquisition, a theoretical understanding of the target molecule's behavior in a magnetic field is required to select the correct experimental parameters.
The Intramolecular Hydrogen Bond (IMHB)
The defining feature of 2-hydroxybenzophenones is the strong IMHB between the phenolic hydroxyl proton and the ketone carbonyl oxygen.
-
Conformational Lock: This bond restricts rotation around the C1-C(carbonyl) bond, planarizing Ring A with the carbonyl.
-
NMR Consequence: The hydroxyl proton (
) will be significantly deshielded (typically 11.0–12.5 ppm) and will appear as a sharp singlet in non-polar solvents, unlike the broad, exchange-prone signals of free phenols.
Halogen "Fingerprinting" (13C NMR)
Distinguishing the 3-Bromo/5-Chloro arrangement from a 3-Chloro/5-Bromo arrangement relies on the Heavy Atom Effect in
-
Ipso-Carbon Shift:
-
C-Cl: Inductive deshielding dominates.
ppm relative to benzene. -
C-Br: The heavy atom shielding effect dominates.
ppm relative to benzene.
-
-
Diagnostic Value: The carbon bearing the Bromine (C3) will appear significantly upfield (~110-115 ppm) compared to the carbon bearing the Chlorine (C5, ~125-130 ppm).
Experimental Protocol
Sample Preparation
Solvent selection is the single most critical variable for this analysis.
-
Primary Solvent: Chloroform-d (
)-
Rationale: Aprotic and non-polar. It stabilizes the IMHB, resulting in a sharp, diagnostic OH peak.
-
Concentration: 10–15 mg in 600 µL (for 500 MHz instruments).
-
-
Secondary Solvent (Validation only): DMSO-
-
Rationale: Use only if solubility is poor. Note that DMSO is a strong H-bond acceptor and may compete with the carbonyl, potentially broadening the OH signal or shifting it upfield, complicating the IMHB diagnosis.
-
Acquisition Parameters
Standard parameter sets are insufficient for halogenated aromatics due to relaxation time differences.
| Experiment | Pulse Sequence | Key Parameter Adjustments | Purpose |
| zg30 | D1 (Relaxation Delay) = 2.0s | Accurate integration of aromatic protons. | |
| zgpg30 | Spectral Width = 240 ppm | Capture Carbonyl (~198 ppm). | |
| COSY | cosygpppqf | 2048 x 256 points | Trace spin systems in Ring B. |
| HSQC | hsqcedetgpsisp2.3 | Multiplicity Edited | Distinguish CH/CH |
| HMBC | hmbcgplpndqf | CNST13 ( | Optimize for aromatic long-range coupling. |
Structural Elucidation Workflow
The following diagram illustrates the logical pathway for assigning the structure, prioritizing the "Anchor Points" (OH and C=O).
Figure 1: Step-by-step logic flow for elucidating halogenated benzophenones.
Step 1: The Proton Inventory ( H NMR)
Ring A (Phenol Ring):
-
H4 & H6: Look for two doublets with small coupling constants (
Hz), characteristic of meta coupling. -
Assignment: H6 is typically more deshielded than H4 due to the paramagnetic anisotropy of the adjacent carbonyl group.
-
Expectation: H6
7.5-7.7 ppm; H4 7.6 ppm.
-
Ring B (Chlorophenyl Ring):
-
2'-Cl Substitution: This breaks the symmetry of the ring. You will not see a simple AA'BB' system.
-
H3' to H6': Expect a complex 4-spin system. H3' (adjacent to Cl) and H6' (adjacent to C=O) will be the most distinct.
Step 2: The "Smoking Gun" – Carbon Assignment
This is the self-validating step. You must confirm the halogen positions.
| Carbon Position | Predicted Shift ( | Diagnostic Logic |
| C=O | ~198.0 | Key HMBC anchor point. |
| C2 (C-OH) | ~158.0 | Deshielded by Oxygen. |
| C3 (C-Br) | ~112.0 - 115.0 | Shielded by Heavy Atom Effect (Br) and ortho-OH. |
| C5 (C-Cl) | ~124.0 - 128.0 | Deshielded relative to C-Br. |
| C2' (C-Cl) | ~132.0 - 135.0 | Deshielded ipso-carbon on Ring B. |
Self-Validation Check: If the carbon signal correlating to the proton between the OH and the Halogen (H4) shows a shift >125 ppm, you likely have the 3-Chloro isomer. If it is <115 ppm, you have the 3-Bromo isomer (target).
Step 3: 2D Connectivity (HMBC)
The HMBC spectrum links the isolated spin systems of Ring A and Ring B.
Figure 2: Critical HMBC correlations required to bridge the two aromatic rings.
Critical Correlations:
-
The Bridge: Both H6 (Ring A) and H6' (Ring B) must show a strong
correlation to the Carbonyl (C=O) . This proves both rings are attached to the ketone. -
The IMHB Region: The OH proton will show correlations to C1 , C2 , and C3 .
-
Correlation to the shielded C3 (~112 ppm) confirms the Bromine is at position 3.
-
References
-
General Methodology: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link
-
Solvent Effects on Phenols: Abraham, M. H., et al. (2006). "Hydrogen bonding. Part 53. Substituent effects on the NMR chemical shifts of phenols." Journal of Organic Chemistry. Link
- Heavy Atom Effects: Levy, G. C., & Lichter, R. L. (1979). Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy (Discusses heavy atom shielding trends applicable to C-Halogen). Wiley-Interscience.
-
Benzophenone HMBC Data: Begum, S. A., et al. (2010). "13C NMR and HMBC Studies of Some Benzophenone Derivatives." Magnetic Resonance in Chemistry. Link
-
Intramolecular H-Bonding: Hansen, P. E. (2021).[1] "NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds." Molecules. Link
Sources
Application Notes & Protocols: 3-Bromo-2',5'-dichloro-2-hydroxybenzophenone as a Versatile Building Block for Complex Molecule Synthesis
Introduction: The Strategic Value of Substituted Benzophenones
The 2-hydroxybenzophenone scaffold is a privileged structure in medicinal chemistry and materials science. Compounds from this class exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects.[1][2] They are also recognized as important ultraviolet (UV) absorbers and serve as versatile templates for the synthesis of more complex molecular architectures.[1] The strategic introduction of multiple, orthogonally reactive functional groups onto this core structure creates a powerful building block for generating molecular diversity.
This guide focuses on 3-Bromo-2',5'-dichloro-2-hydroxybenzophenone , a poly-functionalized building block designed for advanced synthetic applications. Its architecture incorporates several key reactive sites:
-
An Aryl Bromide: A prime handle for a vast array of palladium-catalyzed cross-coupling reactions, enabling the introduction of carbon-carbon and carbon-heteroatom bonds.[3][4]
-
An Ortho-Hydroxy Ketone Motif: This classic pairing allows for the construction of various heterocyclic systems like chromones and benzofurans and can participate in intramolecular hydrogen bonding to influence conformation.[5][6]
-
A Dichlorinated Phenyl Ring: The two chlorine atoms serve to modulate the electronic properties and steric profile of the molecule, influencing reactivity and the binding characteristics of its derivatives.
-
A Ketone Carbonyl Group: Offers a site for nucleophilic addition, condensation reactions, and further derivatization.
This combination of features makes 3-Bromo-2',5'-dichloro-2-hydroxybenzophenone an ideal starting point for creating libraries of complex molecules, particularly in the context of drug discovery and the development of functional materials.[7]
Physicochemical and Structural Data
A clear understanding of a building block's physical properties is essential for experimental design. The data for 3-Bromo-2',5'-dichloro-2-hydroxybenzophenone and a closely related analogue are summarized below for reference.
| Property | Value / Description | Source / Note |
| IUPAC Name | (3-Bromo-2-hydroxyphenyl)(2,5-dichlorophenyl)methanone | - |
| Molecular Formula | C₁₃H₇BrCl₂O₂ | - |
| Molecular Weight | 362.01 g/mol | - |
| CAS Number | Not readily available in public databases. | - |
| Appearance | Predicted to be a crystalline solid. | Based on similar structures.[8] |
| Solubility | Expected to be soluble in common organic solvents like DCM, THF, acetone, and methanol. | Based on general properties of halogenated aromatics.[8] |
| Related Analogue | 3'-Bromo-5'-chloro-2'-hydroxyacetophenone | A structurally similar starting material.[9] |
| Analogue CAS | 59443-15-1 | [9] |
| Analogue M.P. | 100-103 °C |
Core Synthetic Applications & Mechanistic Rationale
The true power of this building block lies in its capacity to undergo a variety of selective transformations. Below, we detail the most impactful applications for researchers in organic synthesis and drug development.
Palladium-Catalyzed Cross-Coupling: The Gateway to Molecular Diversity
The carbon-bromine bond is the most versatile reaction site on the molecule for building molecular complexity. Palladium-catalyzed cross-coupling reactions, a Nobel Prize-winning technology, provide reliable and modular methods for forming new bonds under relatively mild conditions.[3] This allows for the late-stage diversification of intermediates, a highly valuable strategy in medicinal chemistry.[10]
Causality Behind the Choice: The C-Br bond has an intermediate reactivity in the oxidative addition step to a Pd(0) catalyst, making it more reactive than a C-Cl bond but often allowing for selective reaction in the presence of chlorides. This selectivity is crucial for predictable outcomes. The general catalytic cycle proceeds via three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
Diagram: General Workflow for Palladium-Catalyzed Cross-Coupling
Caption: Fig. 1: Generalized Pd-catalyzed cross-coupling workflow.
Key Coupling Reactions:
-
Suzuki-Miyaura Coupling: Reacts the aryl bromide with a boronic acid or ester to form a new C-C bond. This is one of the most robust and widely used methods for creating bi-aryl structures.
-
Sonogashira Coupling: Couples the aryl bromide with a terminal alkyne, providing access to aryl-alkyne motifs, which are valuable in materials science and as precursors for other functional groups.
-
Buchwald-Hartwig Amination: Forms a C-N bond by reacting the aryl bromide with a primary or secondary amine. This reaction is a cornerstone of modern pharmaceutical synthesis for accessing aryl amines.[4]
Synthesis of Fused Heterocyclic Systems
The ortho-hydroxyketone functionality is a classic precursor for building fused oxygen-containing heterocycles. These reactions typically proceed through an initial nucleophilic reaction at the hydroxyl group followed by an intramolecular cyclization that involves the ketone.
Causality Behind the Choice: The proximity of the nucleophilic hydroxyl group and the electrophilic ketone carbonyl, held in place by the rigid aromatic ring, significantly lowers the entropic barrier to cyclization, making these transformations highly efficient.
Example Pathway: Synthesis of Benzofuran Derivatives One common strategy involves the reaction of the phenolic hydroxyl group with an α-halocarbonyl compound (e.g., ethyl bromoacetate) to form an ether intermediate. Subsequent base-mediated intramolecular condensation/cyclization yields a substituted benzofuran ring system. Benzofuran derivatives are known to possess a wide range of pharmacological activities.[11]
Diagram: Synthesis of a Benzofuran Derivative
Caption: Fig. 2: Reaction pathway for benzofuran synthesis.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, providing clear steps, stoichiometric ratios, and expected outcomes for two high-impact transformations.
Protocol 1: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid
This protocol details the synthesis of 2',5'-dichloro-2-hydroxy-3-phenylbenzophenone, demonstrating the power of C-C bond formation.
Materials & Reagents:
-
3-Bromo-2',5'-dichloro-2-hydroxybenzophenone (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous Magnesium Sulfate (MgSO₄) (for drying)
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromo-2',5'-dichloro-2-hydroxybenzophenone (1.0 eq), phenylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.03 eq), and anhydrous K₂CO₃ (3.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS by observing the disappearance of the starting material.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired bi-aryl product.
Trustworthiness Check: The success of the reaction is validated by the complete consumption of the starting aryl bromide and the appearance of a new, less polar spot on TLC. The final product's identity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a 3-(2,5-dichlorobenzoyl)benzofuran-2-carboxylate
This protocol showcases the utility of the ortho-hydroxyketone moiety in heterocycle synthesis.
Materials & Reagents:
-
3-Bromo-2',5'-dichloro-2-hydroxybenzophenone (1.0 eq)
-
Ethyl bromoacetate (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Potassium tert-butoxide (t-BuOK) (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (solvent)
-
tert-Butanol (solvent)
-
Ethyl acetate (for extraction)
-
1M HCl (for neutralization)
Step-by-Step Methodology:
Part A: O-Alkylation
-
Setup: To a round-bottom flask, add 3-Bromo-2',5'-dichloro-2-hydroxybenzophenone (1.0 eq) and anhydrous K₂CO₃ (2.5 eq) in anhydrous DMF.
-
Addition: Add ethyl bromoacetate (1.2 eq) dropwise at room temperature.
-
Reaction: Stir the mixture at 60 °C for 4-6 hours until TLC analysis indicates the consumption of the starting phenol.
-
Isolation of Intermediate: Cool the reaction, pour it into ice-water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. This intermediate ether can be used directly in the next step.
Part B: Intramolecular Cyclization
-
Setup: Dissolve the crude ether intermediate from Part A in anhydrous tert-butanol.
-
Base Addition: Add potassium tert-butoxide (1.5 eq) portion-wise at room temperature under an inert atmosphere.
-
Reaction: Heat the mixture to reflux (approx. 83 °C) and stir for 3-5 hours. The reaction progress can be monitored by TLC.
-
Workup: Cool the reaction in an ice bath and carefully quench with 1M HCl until the solution is acidic (pH ~5-6).
-
Extraction & Purification: Extract the mixture with ethyl acetate. Wash the organic layer with water and brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the benzofuran derivative.
Trustworthiness Check: The two-step process can be validated at each stage. The formation of the ether intermediate will show a characteristic shift in the ¹H NMR spectrum. The final cyclized product will show the disappearance of the phenolic -OH and the formation of the furan ring protons, which can be confirmed by NMR and mass spectrometry.
Conclusion
3-Bromo-2',5'-dichloro-2-hydroxybenzophenone is a highly functionalized and versatile building block. Its strategically placed reactive handles—the aryl bromide for cross-coupling and the ortho-hydroxyketone for heterocyclization—provide chemists with a robust platform for the synthesis of complex molecular targets. The protocols and applications outlined in this guide demonstrate its potential to accelerate the discovery of novel pharmaceuticals and functional materials by enabling efficient and modular access to diverse chemical space.
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Application Notes and Protocols for the Synthesis of Benzophenones via Friedel-Crafts Acylation
Introduction: The Strategic Importance of Benzophenone Synthesis
Benzophenones represent a critical structural motif in organic chemistry, serving as foundational building blocks in the synthesis of pharmaceuticals, agrochemicals, and performance materials.[1][2] Their utility as photoinitiators, UV-light stabilizers, and key intermediates in the preparation of drugs like the non-steroidal anti-inflammatory agent Ketoprofen underscores the necessity for robust and well-understood synthetic methodologies.[2][3] The Friedel-Crafts acylation stands as a cornerstone reaction for the formation of carbon-carbon bonds with aromatic rings, providing a direct and efficient route to aryl ketones such as benzophenones.[1][3][4]
This technical guide provides an in-depth exploration of the Friedel-Crafts acylation protocol for the synthesis of benzophenones. It moves beyond a mere recitation of steps to elucidate the underlying chemical principles, ensuring that researchers, scientists, and drug development professionals can not only replicate the procedure but also adapt and troubleshoot it for their specific synthetic challenges. We will delve into the reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss critical parameters that govern the success of the synthesis.
The Underlying Chemistry: A Mechanistic Perspective
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (EAS) mechanism.[4][5][6] The reaction's success hinges on the generation of a highly reactive electrophile, the acylium ion, which is then attacked by the nucleophilic π-electron system of an aromatic ring.[4][7][8]
The key steps are as follows:
-
Formation of the Acylium Ion: A strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), coordinates to the halogen of the acyl chloride (e.g., benzoyl chloride).[8][9] This coordination polarizes the carbon-halogen bond, facilitating its cleavage to form a resonance-stabilized acylium ion.[4][7][8] This electrophile is particularly stable and, crucially, does not undergo rearrangement, which is a significant advantage over the related Friedel-Crafts alkylation.[7][8]
-
Electrophilic Attack: The electron-rich aromatic ring (e.g., benzene) acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step transiently disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6][7]
-
Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the sp³-hybridized carbon of the arenium ion.[8] This regenerates the aromatic ring, yielding the final benzophenone product and regenerating the Lewis acid catalyst in principle, although in practice it becomes complexed to the product.
Diagram of the Friedel-Crafts Acylation Mechanism
Caption: Mechanism of Friedel-Crafts Acylation for Benzophenone Synthesis.
Experimental Protocol: Synthesis of Benzophenone
This protocol details the synthesis of benzophenone from benzene and benzoyl chloride.
Safety Precautions:
-
Chemical Hazards: Friedel-Crafts reactions must be conducted in a well-ventilated fume hood.[5] Anhydrous aluminum chloride is highly corrosive and reacts violently with water, releasing HCl gas; handle with extreme care under anhydrous conditions.[5][10] Benzoyl chloride is a lachrymator and corrosive.[5] Benzene is a known carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles. Dichloromethane is a suspected carcinogen.[5]
-
Reaction Conditions: The reaction can be exothermic, especially during the addition of reagents. Proper temperature control is crucial.
Reagents and Materials:
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |
| Benzene | C₆H₆ | 78.11 | 50 mL | Solvent/Reagent |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | 5.6 mL (6.75 g) | 1.0 |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 7.1 g | 1.1 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 30 mL | Solvent |
| Concentrated Hydrochloric Acid | HCl | 36.46 | ~20 mL | For Quenching |
| 5% Sodium Bicarbonate (aq) | NaHCO₃ | 84.01 | As needed | For Neutralization |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Drying Agent |
| Ice | H₂O | 18.02 | ~100 g | For Quenching |
Step-by-Step Procedure:
-
Reaction Setup:
-
Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Protect the apparatus from atmospheric moisture by fitting a calcium chloride drying tube to the top of the condenser.
-
In the fume hood, charge the flask with anhydrous aluminum chloride (7.1 g) and dichloromethane (20 mL).
-
-
Reagent Addition:
-
Cool the flask to 0-5 °C using an ice-water bath.
-
In a separate dry beaker, prepare a solution of benzoyl chloride (5.6 mL) in benzene (50 mL).
-
Transfer this solution to the dropping funnel.
-
Add the benzoyl chloride/benzene solution dropwise to the stirred AlCl₃ suspension over a period of 30-45 minutes, maintaining the temperature between 0-5 °C to control the initial exothermic reaction.[11]
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture at room temperature for an additional 2-4 hours.[11] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Quenching:
-
Carefully and slowly pour the reaction mixture onto a mixture of crushed ice (~100 g) and concentrated hydrochloric acid (~20 mL) in a large beaker, with vigorous stirring.[11] This step hydrolyzes the aluminum chloride complex with the benzophenone product and quenches the reaction.
-
Transfer the mixture to a separatory funnel.
-
-
Extraction and Washing:
-
Separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane (2 x 15 mL).
-
Combine all organic layers.
-
Wash the combined organic phase sequentially with:
-
Water (2 x 30 mL)
-
5% aqueous sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Brine (saturated NaCl solution) (1 x 30 mL) to aid in the removal of water.
-
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent by gravity filtration.
-
Remove the solvent from the filtrate using a rotary evaporator to yield the crude benzophenone.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent such as hexane or ethanol, or by vacuum distillation.
-
Experimental Workflow for Benzophenone Synthesis
Caption: Step-by-step workflow for the synthesis of benzophenone.
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Moisture Contamination: AlCl₃ is extremely sensitive to moisture, which deactivates the catalyst.[3] - Poor Quality Reagents: Old or impure benzoyl chloride or benzene can affect the reaction. - Insufficient Catalyst: A stoichiometric amount of AlCl₃ is required as it complexes with the product ketone.[11] | - Ensure all glassware is oven-dried and the reaction is protected from atmospheric moisture. - Use freshly opened or distilled reagents. - Use at least 1.1 equivalents of AlCl₃. |
| Formation of Side Products | - Polysubstitution: Although less common than in alkylation, it can occur with highly activated aromatic rings. - Deactivated Substrates: Aromatic rings with strongly electron-withdrawing groups are generally unsuitable for Friedel-Crafts acylation.[5] | - The acyl group of the product deactivates the ring, minimizing polysubstitution.[4][7] - This protocol is not recommended for deactivated aromatic substrates. |
| Difficult Work-up | - Incomplete Hydrolysis: The AlCl₃-ketone complex can be difficult to break. | - Ensure vigorous stirring during quenching with ice and HCl. Gentle warming may be necessary in some cases. |
Conclusion
The Friedel-Crafts acylation is a robust and reliable method for the synthesis of benzophenones, offering high yields and predictable regioselectivity.[11] The key to a successful synthesis lies in the stringent control of anhydrous conditions to maintain the activity of the Lewis acid catalyst and careful temperature management during the addition of reagents. By understanding the mechanistic underpinnings and adhering to the detailed protocol provided, researchers can effectively utilize this powerful reaction to access a wide range of benzophenone derivatives for applications in drug discovery and materials science.
References
- Vertex AI Search. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
- Benchchem. (n.d.). Application Notes and Protocols: Friedel-Crafts Acylation using Cyclopent-3-ene-1-carbonyl chloride with Aromatic Compounds.
- Benchchem. (n.d.). Experimental protocol for Friedel-Crafts acylation to synthesize 3-Acetylbenzophenone.
- Chemguide. (n.d.). electrophilic substitution - the acylation of benzene.
- Benchchem. (n.d.). An In-depth Technical Guide to the Friedel-Crafts Acylation for 3-Methylbenzophenone Synthesis.
- MilliporeSigma. (n.d.). Friedel–Crafts Acylation.
- SATHEE. (n.d.). Friedel Crafts Reaction.
- (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations.
- Crunch Chemistry. (2025, September 22). Friedel-Crafts reactions in benzene.
- YouTube. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization.
- Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation.
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- ResearchGate. (2025, August 5). Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism | Request PDF.
- Pearson. (2024, July 15). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone.
- ACS Publications. (2025, October 18). Benzophenone-Based Phenylogous Peptide Linkage via Friedel–Crafts Acylation | Organic Letters.
- (n.d.). A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Prodedure A.
- PMC. (n.d.). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material.
- (2011, April 27). 4-Chlorobenzophenone - Friedel Craft Acylation | PDF | Benzene | Organic Chemistry.
- (n.d.). Catalytic Friedel-Crafts Acylation of Aromatic Compounds.
- Benchchem. (n.d.). Application Notes and Protocols for the Friedel-Crafts Acylation of Substituted Aromatics.
- ACS Publications. (2004, October 1). A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure | Journal of Chemical Education.
- (n.d.). 13 Friedel-Crafts Acylation.
- Google Patents. (n.d.). WO2020164218A1 - New process for friedel-crafts reaction, and catalyst therefore.
- International Journal of Advanced Chemistry Research. (2021, May 26). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems.
- Chemistry Stack Exchange. (2014, September 29). Synthesis of benzophenone.
- (n.d.). Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acylating Agents in Presence of Soli.
- PMC. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry.
- (n.d.). Experiment 1: Friedel-Crafts Acylation.
- ResearchGate. (n.d.). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes.
- Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes.
- (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- ResearchGate. (n.d.). The results of Friedel-Crafts reactions between benzene and benzoyl chloride in different solvents.
- International Journal of Chemical Studies. (2015, January 19). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts.
- Organic Letters (ACS Publications). (2011, March 25). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology.
- Chegg. (2020, July 5). Friedel-Crafts Acylation Background: Goals: a) work with water-sensitive reagents.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- Scribd. (n.d.). 4-Bromobenzophenone by Friedel-Craft Reaction | PDF | Organic Chemistry.
- Benchchem. (n.d.). Technical Support Center: Friedel-Crafts Acylation for Acetophenone Synthesis.
Sources
- 1. chemistryjournals.net [chemistryjournals.net]
- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. science-revision.co.uk [science-revision.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. SATHEE: Friedel Crafts Reaction [sathee.iitk.ac.in]
- 10. websites.umich.edu [websites.umich.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
purification techniques for 3-Bromo-2',5-dichloro-2-hydroxybenzophenone
An in-depth technical guide from our Senior Application Scientists.
Technical Support Center: Purification of 3-Bromo-2',5-dichloro-2-hydroxybenzophenone
Welcome to the technical support center for the purification of 3-Bromo-2',5-dichloro-2-hydroxybenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining this compound in high purity.
Given the specificity of 3-Bromo-2',5-dichloro-2-hydroxybenzophenone, publicly available data on its purification is limited. Therefore, this guide synthesizes established chemical principles and field-proven insights from the purification of structurally analogous halogenated and hydroxylated benzophenones. The methodologies provided are grounded in fundamental organic chemistry techniques and are designed to be a robust starting point for your purification process.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions that arise when planning the purification of 3-Bromo-2',5-dichloro-2-hydroxybenzophenone.
Q1: What are the primary methods for purifying 3-Bromo-2',5-dichloro-2-hydroxybenzophenone?
The two most effective and widely used techniques for purifying solid organic compounds like this are recrystallization and flash column chromatography. Recrystallization is a technique that purifies solids based on differences in solubility between the desired compound and impurities in a chosen solvent system.[1] Flash column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[2][3]
Q2: How do I choose between recrystallization and column chromatography?
The choice depends on the scale of your synthesis, the nature of the impurities, and the required final purity.
-
Recrystallization is often faster and more economical for larger quantities (multi-gram scale) if a suitable solvent can be found. It is most effective when the desired compound is highly crystalline and the impurities are present in small amounts or have very different solubility profiles.[1]
-
Flash Column Chromatography is highly versatile and can separate complex mixtures with closely related impurities. It is the preferred method for smaller scales or when recrystallization fails to provide the desired purity. It offers fine control over the separation but is more labor-intensive and uses larger volumes of solvent and a solid support (like silica gel).[2][3]
Q3: What are the likely impurities from the synthesis of this compound?
Impurities can arise from unreacted starting materials, side reactions, or subsequent degradation.[4][5] For a compound like 3-Bromo-2',5-dichloro-2-hydroxybenzophenone, which is likely synthesized via a Friedel-Crafts acylation or a related reaction, potential impurities could include:
-
Starting Materials: Unreacted 2,5-dichlorobenzoyl chloride or 2-bromophenol (or their precursors).
-
Isomers: Positional isomers formed during the bromination or acylation steps.
-
Over-brominated/chlorinated species: Compounds with additional halogen atoms.
-
By-products: Products from side reactions, such as hydrolysis of the acyl chloride.[5]
Q4: How can I assess the purity of my final product?
Purity should be assessed using a combination of methods:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components. A pure compound should ideally show a single spot.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range, close to the literature value. Impurities typically depress and broaden the melting point range.[1] The melting point for a similar compound, 3-Bromo-5-chloro-2-hydroxybenzophenone, is reported as 115-119 °C.[6]
-
Spectroscopic Techniques:
-
NMR (Nuclear Magnetic Resonance): ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any residual impurities.
-
HPLC (High-Performance Liquid Chromatography): Provides a quantitative measure of purity. A pure compound will show a single major peak.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
-
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during purification.
Recrystallization Issues
Q: My compound won't dissolve in the hot solvent. What should I do?
Cause: The solvent is not polar enough to dissolve the compound, even at elevated temperatures. The hydroxyl and carbonyl groups on the benzophenone impart some polarity.
Solution:
-
Add a More Polar Co-solvent: While the solution is hot, add a more polar solvent dropwise until the compound dissolves. Common "good" (more polar) solvents for such compounds include ethyl acetate, acetone, or ethanol.[7]
-
Switch to a Different Solvent System: Choose a more polar single solvent or a different solvent mixture altogether. Refer to the solvent selection table in the protocols section.
Q: My compound "oiled out" instead of crystallizing. How can I fix this?
Cause: The solution is supersaturated, and the compound's melting point is lower than the boiling point of the solvent, causing it to melt rather than dissolve. Alternatively, the rate of cooling is too fast.
Solution:
-
Re-heat and Add More Solvent: Heat the solution until the oil dissolves completely. Add a small amount of additional solvent to reduce the saturation level.
-
Slow Cooling: Allow the flask to cool to room temperature slowly, without placing it directly in an ice bath. Insulating the flask can help.[8]
-
Use a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to initiate crystallization.[1]
-
Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the solvent's surface can create nucleation sites for crystal growth.[1]
Q: No crystals are forming upon cooling. What are the next steps?
Cause: The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth to begin.
Solution:
-
Induce Crystallization: Try adding a seed crystal or scratching the flask as described above.[1]
-
Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent to increase the concentration of your compound. Then, allow it to cool again.
-
Cool to a Lower Temperature: Place the flask in an ice bath, and if necessary, a dry ice/acetone bath for a short period.
-
Add an Anti-Solvent: If using a solvent mixture, you can slowly add a "poor" solvent (one in which your compound is not very soluble, like hexanes or water) until the solution becomes slightly cloudy, then warm until it is clear and cool slowly.[7]
Q: The recovered yield is very low. How can I improve it?
Cause: Too much solvent was used, the compound has significant solubility in the cold solvent, or crystals were lost during filtration.
Solution:
-
Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the compound.[1]
-
Cool Thoroughly: Ensure the solution is cooled completely in an ice bath before filtering to minimize solubility.
-
Second Crop of Crystals: Concentrate the filtrate (the liquid that passed through the filter) by boiling off some solvent and cool it again to recover a second, though likely less pure, batch of crystals.
-
Wash with Ice-Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid dissolving the product.[8]
Q: The final product is still colored/impure. What went wrong?
Cause: The chosen solvent did not effectively differentiate between the compound and the impurities. Some impurities may have co-precipitated.
Solution:
-
Perform a Second Recrystallization: A second recrystallization using the same or a different solvent system can significantly improve purity.
-
Use Activated Carbon (Charcoal): If the impurity is colored, add a small amount of activated carbon to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the carbon and the adsorbed impurities before cooling. Be aware that charcoal can also adsorb some of your product, potentially lowering the yield.
-
Switch to Chromatography: If recrystallization fails to remove the impurities, column chromatography is the recommended next step.
Column Chromatography Issues
Q: How do I select the right solvent system (mobile phase)?
Cause: The polarity of the mobile phase determines the rate at which compounds move through the stationary phase. An incorrect polarity will result in poor or no separation.
Solution:
-
Use Thin-Layer Chromatography (TLC): TLC is the primary tool for determining the optimal solvent system.[3] Test various solvent mixtures (e.g., different ratios of hexanes/ethyl acetate or dichloromethane/methanol).
-
Target Rf Value: Aim for a solvent system that gives your desired compound an Rf (retention factor) value between 0.25 and 0.35 on the TLC plate. This generally provides the best separation on a column.
-
Ensure Spot Separation: The chosen system should show a clear separation between the spot for your product and the spots for impurities.
Q: My compound is not moving from the origin (Rf = 0). What does this mean?
Cause: The mobile phase is not polar enough to elute the compound from the polar silica gel.
Solution:
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using 9:1 hexanes/ethyl acetate, try switching to 4:1 or 2:1.
Q: My compound is running with the solvent front (Rf ≈ 1). How do I adjust?
Cause: The mobile phase is too polar, causing the compound to spend most of its time in the mobile phase and not interacting with the silica gel.
Solution:
-
Decrease Mobile Phase Polarity: Increase the proportion of the less polar solvent. For example, if you are using 1:1 hexanes/ethyl acetate, try 4:1 or 9:1.
Q: The separation between my compound and impurities is poor (streaking/overlapping bands). How can I improve resolution?
Cause: Several factors can lead to poor resolution, including incorrect solvent polarity, overloading the column, or a poorly packed column.
Solution:
-
Optimize the Mobile Phase: Use TLC to find a solvent system that maximizes the distance between the spots of your compound and the impurities.
-
Reduce the Amount of Sample: Do not overload the column. A general rule is to use a 1:30 to 1:100 ratio of crude sample mass to silica gel mass.
-
Dry Loading: If your compound has low solubility in the mobile phase, consider "dry loading." Dissolve your crude product in a strong solvent (like dichloromethane or acetone), add a small amount of silica gel, evaporate the solvent completely to get a dry powder, and then carefully load this powder onto the top of your column.
-
Finer Silica Gel: Using silica gel with a smaller particle size can improve separation but will require higher pressure to move the solvent through (flash chromatography).[2]
Q: I am seeing cracks in my silica gel column. Why is this happening and how does it affect my purification?
Cause: Cracks or channels in the silica bed are usually caused by air bubbles or the silica running dry. This will ruin the separation, as the solvent and sample will bypass the stationary phase, leading to no separation.
Solution:
-
Proper Packing: Ensure the column is packed carefully without trapping air. Prepare a uniform slurry of silica gel in the mobile phase and pour it into the column, allowing it to settle evenly.[2]
-
Maintain a Solvent Head: Never let the level of the solvent drop below the top of the silica gel. Keep the column topped up with your mobile phase throughout the run.
Part 3: Experimental Protocols
Protocol 3.1: Recrystallization
This protocol outlines a general procedure for recrystallization. The key is selecting an appropriate solvent system.
Step-by-Step Methodology:
-
Solvent Selection: Use a small amount of your crude product to test solubility in various solvents (see Table 1). An ideal solvent will dissolve the compound poorly at room temperature but well when heated.[1]
-
Dissolution: Place the crude 3-Bromo-2',5-dichloro-2-hydroxybenzophenone in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a spatula-tip of activated carbon and heat for another 2-3 minutes.
-
Hot Filtration (if necessary): If carbon was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Allow the crystals to dry completely in the air on the filter paper or in a vacuum oven.
-
Analysis: Determine the melting point and use TLC or HPLC to assess the purity of the recrystallized product.
Table 1: Suggested Solvent Systems for Recrystallization
| Solvent System | Rationale |
|---|---|
| Ethanol/Water | A common and effective system. Dissolve in hot ethanol and add hot water dropwise until cloudy, then clarify with a few drops of hot ethanol.[7][9] |
| Hexanes/Ethyl Acetate | A less polar system. Dissolve in a minimal amount of hot ethyl acetate and add hot hexanes until turbidity persists. |
| Toluene or Xylenes | Aromatic solvents can be effective for aromatic compounds. |
| Methanol | A polar solvent that may be suitable for this compound.[10] |
Protocol 3.2: Flash Column Chromatography
This protocol provides a step-by-step guide for purification by flash column chromatography.
Step-by-Step Methodology:
-
Mobile Phase Selection: Using TLC, determine the optimal solvent system that gives your product an Rf of ~0.3.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
Prepare a slurry of silica gel in your chosen mobile phase.
-
Pour the slurry into the column and use gentle air pressure to pack the silica bed evenly, ensuring no air bubbles are trapped. Add another layer of sand on top.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully add it to the top of the column.
-
Dry Loading (Recommended): Dissolve the product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the column.
-
-
Elution: Carefully add the mobile phase to the column. Apply pressure (using a pump or inert gas) to achieve a steady flow. Never let the column run dry.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions using TLC to identify which ones contain your purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 3-Bromo-2',5-dichloro-2-hydroxybenzophenone.
Table 2: Typical Mobile Phase Compositions for Chromatography
| Solvent System (Less Polar to More Polar) | Application Notes |
|---|---|
| Hexanes / Ethyl Acetate (e.g., 9:1, 4:1, 1:1) | A versatile and common system for compounds of moderate polarity. |
| Hexanes / Dichloromethane (e.g., 1:1) | Good for separating less polar compounds. |
| Dichloromethane / Methanol (e.g., 99:1, 95:5) | Used for more polar compounds that do not move in less polar systems. |
Part 4: Visual Workflows
Recrystallization Workflow
Caption: A typical workflow for the purification of a solid compound via recrystallization.
Column Chromatography Workflow
Caption: A standard workflow for purifying a compound using flash column chromatography.
Part 5: References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-Bromo-5-chloro-2-hydroxybenzaldehyde (CAS 19652-32-5). Retrieved from [Link]
-
Google Patents. (n.d.). US2682559A - Purification of hydroxybenzophenones. Retrieved from
-
IUCr. (n.d.). 3-Bromo-5-chloro-2-hydroxybenzylidene)-3,4,5-trihydroxybenzohydrazide methanol solvate. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 3,5-Dibromo-4-hydroxybenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Unknown. (n.d.). Column Chromatography. Retrieved from [Link]
-
Jingye Pharmaceutical. (2025, May 16). What Is 2-Bromoacetoamino-2',5-Dichloro Benzophenone? Applications & Properties. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Waters. (n.d.). Rapid Method Development through Proper Column Selection. Retrieved from [Link]
-
Magritek. (n.d.). Column Chromatography. Retrieved from [Link]
-
Unknown. (n.d.). Recrystallization-1.doc.pdf. Retrieved from [Link]
-
ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
Molecules. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 3. magritek.com [magritek.com]
- 4. Impurities and Degradation products | @rtMolecule [artmolecule.fr]
- 5. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-溴-5-氯-2-羟基二苯甲酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. reddit.com [reddit.com]
- 10. N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-3,4,5-trihydroxybenzohydrazide methanol solvate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Benzophenones
Welcome to the technical support center for the synthesis of substituted benzophenones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges in the laboratory. Our focus is on elucidating the causality behind experimental outcomes and providing robust, field-proven solutions.
Section 1: The Friedel-Crafts Acylation Route: A Troubleshooting Guide
The Friedel-Crafts acylation is the quintessential method for synthesizing benzophenones, involving the reaction of an aromatic ring with an acyl chloride or anhydride catalyzed by a strong Lewis acid. While powerful, it is fraught with potential pitfalls. This section addresses the most common issues in a practical Q&A format.
FAQ 1: Why is my Friedel-Crafts reaction failing or giving a very low yield?
This is the most frequent issue and can almost always be traced back to one of three areas: the aromatic substrate, the catalyst's activity, or the reaction conditions.
Answer: Low or non-existent yields in Friedel-Crafts acylations are typically due to electronic deactivation of the substrate or deactivation of the catalyst itself.
-
Cause A: Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution. If your aromatic substrate contains strongly electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), sulfonic acid (-SO₃H), or another acyl group (-COR), the ring is rendered electron-deficient and thus not nucleophilic enough to attack the acylium ion electrophile.[1][2] This is a fundamental limitation of the reaction.
-
Cause B: Catalyst Inactivity: Lewis acid catalysts, most commonly aluminum chloride (AlCl₃), are extremely sensitive to moisture.[1] Any trace of water in your reagents, solvent, or glassware will hydrolyze and deactivate the catalyst. Furthermore, the benzophenone product itself is a Lewis base and forms a stable complex with the AlCl₃. This complexation removes the catalyst from the reaction. For this reason, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst, and often a slight excess is beneficial.[1]
-
Cause C: Incompatible Functional Groups: Aromatic substrates bearing amine (-NH₂) or hydroxyl (-OH) groups are generally unsuitable for Friedel-Crafts reactions.[1][3] The lone pairs on the nitrogen or oxygen atoms will coordinate strongly with the Lewis acid catalyst, forming a complex that deactivates the ring even more profoundly than a nitro group.[2][3]
Troubleshooting Workflow: Low Yield in Friedel-Crafts Acylation
This decision tree illustrates a logical workflow for diagnosing the root cause of a low-yielding Friedel-Crafts acylation reaction.
Caption: Troubleshooting Decision Tree for Friedel-Crafts Acylation.
FAQ 2: How can I control the regioselectivity of the acylation on a substituted aromatic ring?
Answer: Regioselectivity is governed by the electronic properties of the substituents already on the aromatic ring and, to a significant extent, by sterics.
-
Electronic Effects: Electron-donating groups (EDGs) like alkyl (-R) and alkoxy (-OR) groups are ortho, para-directing. Electron-withdrawing groups (EWGs) are meta-directing. This is a foundational principle of electrophilic aromatic substitution.[4]
-
Steric Hindrance: Friedel-Crafts acylation is highly sensitive to steric bulk. When reacting with an ortho, para-directing substrate like toluene, the major product is almost exclusively the para-substituted isomer.[5] The bulk of the incoming acyl group and its complex with AlCl₃ prevents efficient reaction at the more sterically crowded ortho position.
Expert Insight: Synthesizing Ortho-Substituted Benzophenones
Directly synthesizing ortho-substituted benzophenones via Friedel-Crafts is notoriously difficult due to sterics. A proven strategy is to use a "blocking group." For instance, reacting p-tert-butylanisole with a benzoyl chloride will direct the acylation to the position ortho to the methoxy group. The bulky tert-butyl group in the para position blocks reaction there. Subsequently, the tert-butyl group can be removed under acidic conditions to yield the desired ortho-substituted product.[6]
Table 1: Troubleshooting Summary for Friedel-Crafts Acylation
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| No reaction / Very low conversion | 1. Deactivated aromatic substrate (EWGs).2. Wet reagents/glassware deactivating the catalyst.3. Insufficient catalyst (<1 equivalent).4. Incompatible groups (-NH₂, -OH) on substrate. | 1. Use a different synthetic method (e.g., Suzuki, Grignard).2. Rigorously dry all components; use fresh AlCl₃.3. Use 1.1-1.3 equivalents of AlCl₃.4. Protect the group or choose an alternative route. |
| Formation of the wrong isomer | 1. Misunderstanding of directing group effects.2. Steric hindrance favoring the para product. | 1. Review electronic effects of substituents.2. To obtain the ortho isomer, consider using a blocking group strategy.[6] |
| Dark, tarry reaction mixture | 1. Reaction temperature is too high.2. Substrate is susceptible to polymerization. | 1. Maintain reaction temperature, often between 0-10°C, especially during addition.[7]2. Use a less reactive substrate or a milder Lewis acid if possible. |
Section 2: Alternative & Advanced Synthetic Strategies
When Friedel-Crafts acylation is not viable, particularly for highly substituted, sterically hindered, or electronically challenging targets, other methods must be employed.
FAQ 3: When should I consider a Grignard-based synthesis?
Answer: The addition of an aryl Grignard reagent to a benzonitrile followed by hydrolysis is an excellent alternative for producing benzophenone imines, which can then be hydrolyzed to the corresponding benzophenone.[8] This route is particularly useful when the substitution patterns are incompatible with Friedel-Crafts conditions.
Critical Challenge: The primary challenge is the extreme moisture sensitivity of Grignard reagents.[8][9] The reaction must be performed under strictly anhydrous conditions using dry solvents (like diethyl ether or THF) and inert atmosphere (N₂ or Ar). Any proton source, including water, will quench the Grignard reagent and halt the reaction.[9]
Experimental Protocol: Grignard Synthesis of a Benzophenone Intermediate
This protocol outlines the formation of phenylmagnesium bromide and its subsequent reaction with benzonitrile.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
Benzonitrile
-
Iodine crystal (as initiator)
-
Anhydrous HCl in ether / Aqueous NH₄Cl
Procedure:
-
Setup: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Grignard Formation: To the flask, add magnesium turnings (1.2 eq) and a small crystal of iodine. Add a small portion of a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether via the dropping funnel. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.[10]
-
Addition: Once the reaction starts, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, add a solution of benzonitrile (0.9 eq) in anhydrous diethyl ether dropwise. A color change and precipitation may be observed. Reflux the mixture for 2-3 hours.
-
Workup: Cool the reaction in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride.
-
Isolation: Extract the mixture with diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude imine, which can be hydrolyzed to the benzophenone under acidic conditions.
FAQ 4: Can Suzuki-Miyaura coupling be used to synthesize benzophenones?
Answer: Yes, the palladium-catalyzed Suzuki-Miyaura cross-coupling of an arylboronic acid with a benzoyl chloride is a powerful and increasingly common method for forming benzophenones.[11] This reaction offers excellent functional group tolerance, often succeeding where Friedel-Crafts fails.
Key Challenges:
-
Catalyst System: The choice of palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and ligand is crucial and often substrate-dependent.[12]
-
Base Selection: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is critical for activating the boronic acid for transmetalation.[13][14] Some protocols require anhydrous conditions, while others have found that the presence of a hydrated base or a small amount of water is beneficial.[12][15]
-
Side Reactions: Potential side reactions include homo-coupling of the boronic acid and premature hydrolysis of the acyl chloride. Careful optimization of the reaction conditions is necessary to minimize these pathways.
General Pathways for Substituted Benzophenone Synthesis
The following diagram outlines the primary synthetic routes discussed, highlighting their key reactants.
Caption: Key Synthetic Routes to Substituted Benzophenones.
References
-
Fu, Z., Wang, M., Dong, Y., Liu, J., & Liu, Q. (2009). Direct Synthesis of Highly Substituted 2-Cyclohexenones and Sterically Hindered Benzophenones Based on a [5C + 1C] Annulation. The Journal of Organic Chemistry, 74(16), 6105-6110. [Link]
-
Chemistry Stack Exchange. (2014). Synthesis of benzophenone. [Link]
-
Fu, Z., Wang, M., Dong, Y., Liu, J., & Liu, Q. (2009). Direct synthesis of highly substituted 2-cyclohexenones and sterically hindered benzophenones based on a [5C + 1C] annulation. PubMed.[Link]
-
Journal of the Chemical Society C: Organic. Stereochemistry of hindered benzophenones: synthesis and resolution of 3-carboxymethyl-2,2′,4,4′,6,6′-hexamethyl-3′-nitrobenzophenone. RSC Publishing.[Link]
-
Storm, J. P., & Andersson, C. M. (2000). Iron-mediated synthetic routes to unsymmetrically substituted, sterically congested benzophenones. PubMed.[Link]
-
ResearchGate. (n.d.). Lessons from the Total Synthesis of Highly Substituted Benzophenone Natural Products. Request PDF.[Link]
-
Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Columbia University.[Link]
-
Iowa State University Digital Repository. (1994). A Photochemical Alternative to the Friedel—Crafts Reaction. [Link]
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Domainex. (2024). Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation. [Link]
-
StudySmarter. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. [Link]
-
Utah Tech University. (n.d.). Addition of a Grignard to a Ketone. [Link]
-
Journal of the American Chemical Society. (1971). Aromatic substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Effect of substituents and positional selectivity. [Link]
-
ResearchGate. (n.d.). Synthesis of ortho-substituted benzophenones by way of benzophenones carrying A t-butyl group as a blocking group. [Link]
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]
-
Web Pages. (n.d.). 1. Grignard Reaction. [Link]
-
Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. [Link]
-
IJCRT.org. (2022). A Review on Synthesis of Benzophenone Imine by Benzonitrile. [Link]
-
YouTube. (2023). Reaction Between Grignard Reagent and Benzophenone. [Link]
-
Journal of the Chemical Society C: Organic. (n.d.). Synthesis of benzophenones: anomalous Friedel–Crafts reactions. RSC Publishing.[Link]
-
Royal Society of Chemistry. (2023). Substituted benzophenone imines for COF synthesis via formal transimination. [Link]
-
The Royal Society. (2018). Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. [Link]
-
MDPI. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]
- Google Patents. (n.d.).
-
Organic Syntheses. (n.d.). Benzophenone. [Link]
-
Sciencemadness Discussion Board. (2008). benzophenone synthesis. [Link]
-
Chemistry Steps. (2025). Friedel-Crafts Acylation. [Link]
-
Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. [Link]
-
MDPI. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. [Link]
-
Quick Company. (n.d.). An Improved Process For The Production Of Substituted Aminobenzopehnones. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. [Link]
-
Indonesian Journal of Chemistry. (n.d.). View of Understanding the Regioselectivity and Reactivity of Friedel–Crafts benzoylation Using Parr Functions. [Link]
-
New Journal of Chemistry. (n.d.). Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings. RSC Publishing.[Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
Sources
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avoiding side reactions with 3-Bromo-2',5-dichloro-2-hydroxybenzophenone
Technical Support Center: 3-Bromo-2',5-dichloro-2-hydroxybenzophenone
Welcome to the technical support guide for 3-Bromo-2',5-dichloro-2-hydroxybenzophenone. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. This guide addresses common challenges from synthesis to subsequent functionalization, ensuring you can anticipate and mitigate potential side reactions.
Section 1: Synthesis and Key Challenges
The most common route to 3-Bromo-2',5-dichloro-2-hydroxybenzophenone and its analogues is through Friedel-Crafts acylation. While powerful, this reaction is fraught with potential pitfalls when using highly functionalized phenolic substrates.
Q1: My Friedel-Crafts acylation of 2-bromo-4-chlorophenol with 2,5-dichlorobenzoyl chloride is resulting in a low yield of the desired ketone and a significant amount of an ester byproduct. What is happening and how can I fix it?
A1: This is a classic case of competing C-acylation versus O-acylation, a common issue with phenolic substrates in Friedel-Crafts reactions.[1]
-
The Chemistry: Phenols are bidentate nucleophiles; they can be acylated at the aromatic ring (C-acylation) to form the desired hydroxybenzophenone, or at the hydroxyl group (O-acylation) to form a phenyl ester.[1]
-
O-acylation is kinetically favored, meaning it happens faster, especially at lower temperatures and with insufficient Lewis acid catalyst.
-
C-acylation is thermodynamically favored, leading to the more stable product. This pathway is promoted by an adequate amount of Lewis acid (e.g., AlCl₃).
-
The Lewis acid catalyst (AlCl₃) plays a dual role. First, it activates the acyl chloride. Second, it coordinates with the phenolic oxygen. This coordination deactivates the ring slightly but, more importantly, it facilitates the Fries rearrangement , where the O-acylated ester rearranges to the more stable C-acylated ketone at higher temperatures.[1][2]
Troubleshooting Protocol:
-
Stoichiometry of Lewis Acid: Ensure at least 2.0-2.5 equivalents of AlCl₃ are used. The first equivalent coordinates to the phenolic oxygen, the second to the benzoyl carbonyl, and the excess drives the reaction. Insufficient catalyst is the most common reason for O-acylation dominating.
-
Order of Addition: Add the 2-bromo-4-chlorophenol to a pre-formed complex of AlCl₃ and 2,5-dichlorobenzoyl chloride in your solvent (e.g., dichloroethane or nitrobenzene). This ensures the electrophile is readily available before the phenol can react in an uncatalyzed manner.
-
Temperature Control: Start the reaction at a low temperature (0-5 °C) during addition to control the initial exothermic reaction. Then, slowly warm the mixture to a higher temperature (e.g., 60-80 °C) and hold for several hours. The higher temperature is crucial to promote the Fries rearrangement of any kinetically formed ester byproduct back to the desired ketone.
-
Solvent Choice: While CS₂ is traditional, solvents like 1,2-dichloroethane or nitrobenzene are often more effective for sluggish reactions, although they require more stringent purification.
Table 1: Optimizing Friedel-Crafts Acylation Conditions
| Parameter | Recommendation | Rationale |
| Lewis Acid (AlCl₃) | 2.0 - 2.5 equivalents | To coordinate with all carbonyl and hydroxyl groups and catalyze the reaction. |
| Temperature | Initial (0-5 °C), then heat (60-80 °C) | Low temperature for controlled addition, high temperature to drive C-acylation and Fries rearrangement. |
| Solvent | Dichloroethane (DCE) or Nitrobenzene | Higher boiling points allow for the temperatures needed for thermodynamic product formation. |
| Reaction Time | 4 - 12 hours | Allow sufficient time for the thermodynamically favored product to form. |
digraph "O_vs_C_Acylation" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];// Nodes Reactants [label="2-bromo-4-chlorophenol +\n2,5-dichlorobenzoyl chloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; O_Product [label="O-Acylation Product\n(Phenyl Ester)", fillcolor="#FBBC05", fontcolor="#202124"]; C_Product [label="C-Acylation Product\n(Desired Ketone)", fillcolor="#34A853", fontcolor="#FFFFFF"]; LewisAcid [label="AlCl₃", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Reactants -> O_Product [label=" Kinetically Favored\n(Low Temp, <2 eq. AlCl₃)"]; Reactants -> C_Product [label=" Thermodynamically Favored\n(High Temp, >2 eq. AlCl₃)"]; O_Product -> C_Product [label=" Fries Rearrangement\n(High Temp, AlCl₃)"]; LewisAcid -> Reactants [style=dashed, arrowhead=none]; LewisAcid -> O_Product [style=dashed, arrowhead=none]; }
Caption: Competing pathways in the Friedel-Crafts acylation of phenols.
Section 2: Stability and Handling
Understanding the stability of your compound is critical for designing subsequent reaction steps and for storage.
Q2: How stable is 3-Bromo-2',5-dichloro-2-hydroxybenzophenone under strongly acidic or basic conditions?
A2: The molecule has several reactive sites that can be affected by pH.
-
Acidic Conditions: The compound is generally stable in mild to moderate acidic conditions. However, under very strong acidic conditions (e.g., refluxing in concentrated H₂SO₄ or HI), especially at high temperatures, you risk potential side reactions. While the aryl-halide bonds are robust, prolonged exposure to harsh acids could lead to decomposition or unwanted electrophilic substitution if other reactive species are present.[3] The ether linkage in benzophenones is generally stable, but precursors with methoxy groups are readily cleaved by strong Lewis acids like BBr₃ or strong protic acids like HBr.[4][5]
-
Basic Conditions: The phenolic hydroxyl group is acidic and will be deprotonated by bases like NaOH, NaH, or K₂CO₃ to form a phenoxide. This phenoxide is highly activated towards oxidation and can be sensitive to air, potentially leading to colored impurities over time. While this deprotonation is often the first step in reactions like etherification, prolonged exposure to strong base in the presence of oxygen should be avoided if the hydroxyl group is meant to be preserved.[3]
Section 3: Subsequent Reactions and Side Product Mitigation
This molecule is an intermediate, meaning its true value lies in subsequent reactions. Here, regioselectivity is the primary challenge.
Q3: I am attempting a further electrophilic aromatic substitution (e.g., nitration) on the hydroxy-substituted ring and getting a mixture of isomers. How can I predict and control the outcome?
A3: The regiochemical outcome is dictated by the combined directing effects of the three substituents on that ring: the hydroxyl (-OH), the bromo (-Br), and the chloro (-Cl) groups.
-
Directing Effects Analyzed:
-
-OH group: A powerful activating group and a strong ortho, para-director due to its ability to donate electron density via resonance.[6]
-
-Br and -Cl groups: Both are deactivating groups due to their inductive electron withdrawal, but they are also ortho, para-directors because their lone pairs can donate electron density through resonance.[7][8]
-
-
The Challenge: You have three ortho, para-directors on one ring. The powerful activating effect of the -OH group will dominate.[9] The electrophile will preferentially substitute at the positions ortho or para to the hydroxyl group.
-
The position para to the -OH is already occupied by the chloro group.
-
The two positions ortho to the -OH are occupied by the bromine and the benzoyl group.
-
This leaves only one available position on the ring for substitution, which is ortho to the chlorine and meta to the bromine and hydroxyl groups. However, the strong activation from the hydroxyl group can sometimes overcome these directing effects, leading to complex mixtures or forcing reactions at sterically hindered positions.
-
Strategy for Controlled Substitution:
-
Protecting Group: The most reliable strategy is to use a protecting group for the hydroxyl function. Converting the -OH to an O-methyl (-OMe) or O-acetyl (-OAc) group will temper its powerful activating effect and alter the regiochemical outcome.
-
Directed ortho-Metalation (DoM): For substitution adjacent to the hydroxyl group, DoM is a powerful tool. By first protecting the phenol (e.g., as a Methoxyethoxymethyl (MEM) ether) and then treating with a strong base like n-butyllithium, you can specifically deprotonate the position ortho to the directing group.[10][11] Quenching this aryllithium intermediate with an electrophile provides exquisite regiocontrol.[12]
Caption: Dominant ortho, para-directing effect of the hydroxyl group.
Section 4: Experimental Protocols
Protocol 1: Optimized Friedel-Crafts Acylation
This protocol is designed to favor C-acylation and minimize the formation of the phenyl ester byproduct.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 2.2 eq.).
-
Solvent: Add anhydrous 1,2-dichloroethane (DCE) via cannula and cool the slurry to 0 °C in an ice bath.
-
Electrophile Addition: Slowly add 2,5-dichlorobenzoyl chloride (1.0 eq.) to the AlCl₃ slurry. Stir for 15 minutes to allow for complex formation.
-
Nucleophile Addition: Dissolve 2-bromo-4-chlorophenol (1.0 eq.) in a minimal amount of anhydrous DCE and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction to 70 °C. Maintain this temperature for 6 hours, monitoring the reaction by TLC or LC-MS.
-
Workup: Cool the reaction mixture back to 0 °C. Very slowly and carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated HCl.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (DCM).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, and finally brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol/water.
Troubleshooting Workflow
When encountering unexpected results, a logical workflow can quickly identify the root cause.
Caption: A logical workflow for troubleshooting synthesis issues.
References
-
Kosak, T. M., Conrad, H. A., Korich, A. L., & Lord, R. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460-7467. [Link]
-
Sousa, C., & Silva, P. J. (2013). BBr3-assisted cleavage of most ethers does not follow the commonly assumed mechanism. Chemistry – A European Journal, 19(33), 10996-11000. [Link]
-
West, J. (n.d.). Cleavage of Ethers. Organic Chemistry - Jack Westin. [Link]
-
Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. [Link]
-
Vaia. (n.d.). A dichlorobenzene which on nitration gives only one mononitro derivative is. [Link]
-
Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. [Link]
-
ResearchGate. (n.d.). 2-Hydroxybenzophenone as a Chemical Auxiliary for the Activation of Ketiminoesters for Highly Enantioselective Addition to Nitroalkenes under Bifunctional Catalysis. [Link]
-
PubChem. (n.d.). 2,4-Dihydroxybenzophenone. [Link]
-
Frontiers in Chemistry. (2021). 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission. [Link]
-
ResearchGate. (n.d.). The 2‐hydroxybenzophenone structure is contained in many natural products. [Link]
-
IJRAR.org. (2016). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. [Link]
-
University of Calgary. (n.d.). Acylation of Phenols. Department of Chemistry. [Link]
-
Balasainath, R. K. (2011). Regiospecific Synthesis of Ortho Substituted Phenols. Masters Theses. 136. [Link]
-
YouTube. (2018). 34.04 Site Selectivity in Electrophilic Aromatic Substitution. [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Organic Syntheses. (n.d.). 3,3'-dihydroxybiphenyl. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. [Link]
-
Canadian Science Publishing. (n.d.). Synthesis of substituted phenols by directed ortho-lithiation of in situ N-silyl-protected O-aryl N-monoalkylcarbamates. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Indian Academy of Sciences. (n.d.). Mechanism of aromatic lithiation reactions--Importance of steric factors. [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. [Link]
-
YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY![Link]
-
Jingye Pharmaceutical. (2025). What Is 2-Bromoacetoamino-2',5-Dichloro Benzophenone? Applications & Properties. [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-Bromo-5-chloro-2-hydroxybenzaldehyde (CAS 19652-32-5). [Link]
-
Royal Society of Chemistry. (n.d.). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry Behind 3-Bromo-2-hydroxy-5-nitrobenzaldehyde: Synthesis and Properties. [Link]
-
PubChem. (n.d.). 3'-Bromo-5'-chloro-2'-hydroxyacetophenone. [Link]
- Google Patents. (n.d.).
Sources
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stability issues of 3-Bromo-2',5-dichloro-2-hydroxybenzophenone under reaction conditions
This technical guide addresses the stability profile of 3-Bromo-2',5-dichloro-2-hydroxybenzophenone (CAS 332104-57-1). It is designed for organic chemists and process engineers encountering yield losses or impurity formation during synthesis.
Subject: Stability Profile & Troubleshooting Under Reaction Conditions CAS: 332104-57-1 Molecular Formula: C₁₃H₇BrCl₂O₂ Structure Analysis:
-
Ring A: 2-Hydroxy, 3-Bromo, 5-Chloro (highly substituted, acidic phenol).
-
Ring B: 2'-Chloro (ortho-halogenated benzoyl ring).
-
Critical Reactivity: The proximity of the 2-hydroxyl group (nucleophile) to the 2'-chlorine (leaving group) creates a high risk of intramolecular cyclization.
Part 1: Core Stability Issues
The stability of this compound is governed by three primary vectors: Base-Promoted Cyclization , Photolytic Dehalogenation , and Thermal Degradation .
1. The "Xanthone Trap" (Intramolecular Cyclization)
The most significant stability failure occurs under basic conditions (e.g.,
-
Mechanism: Nucleophilic Aromatic Substitution (
). -
Trigger: pH > 8 + Heat (>60°C) + Polar Aprotic Solvent (DMF, DMSO).
-
Result: Irreversible formation of 4-bromo-2-chloroxanthone (impurity).
2. Photolytic Instability (Debromination)
Benzophenones are efficient UV absorbers. However, the presence of heavy halogens (Bromine at C3, Chlorine at C5/C2') facilitates Intersystem Crossing (ISC) to the triplet state.
-
Risk: Exposure to UV light (even ambient lab fluorescent light over long periods) can lead to homolytic cleavage of the C-Br bond, generating radical species and debrominated byproducts.
3. Thermal Sensitivity
With a melting point of 83–86°C , this compound is a low-melting solid.
-
Melt Stability: Prolonged holding in the molten state (without solvent) can accelerate the cyclization described above, even in the absence of base, due to thermal activation of the -OH/-Cl interaction.
Part 2: Troubleshooting Guide (Q&A)
Q1: "I am observing a non-polar impurity (R_f ~0.7) forming during alkylation. What is it?"
Diagnosis: You are likely observing Xanthone Cyclization . Cause: If you are trying to alkylate the hydroxyl group (e.g., with methyl iodide or benzyl bromide) using a base like Potassium Carbonate in DMF/Acetone, the intramolecular cyclization competes with your intermolecular alkylation. Solution:
-
Lower the Temperature: Conduct the alkylation at 0°C to Room Temperature. Do not reflux.
-
Change the Base: Use a weaker base (e.g.,
) or a non-nucleophilic base (e.g., at low temp). -
Solvent Switch: Switch from DMF (which promotes
) to THF or Acetonitrile.
Q2: "Why is the bromine atom missing after my Suzuki coupling reaction?"
Diagnosis: Protodebromination . Cause: The C3-Bromine is sterically crowded (sandwiched between the OH and the carbonyl). In Pd-catalyzed reactions, oxidative addition is slow, and if the catalyst cycle stalls, the aryl-palladium species can undergo reduction (hydride source from solvent or base) rather than transmetallation. Solution:
-
Protect the Phenol: The free -OH group can coordinate to Pd or act as a proton source. Acetylate or methylate the phenol before the coupling reaction.
-
Catalyst Choice: Use electron-rich, bulky ligands (e.g., SPhos, XPhos) to accelerate oxidative addition/reductive elimination over side reactions.
Q3: "The solid turned from pale yellow to brown during storage. Is it degraded?"
Diagnosis: Surface Oxidation/Photolysis .
Cause: Storage in clear glass bottles allows UV light to trigger radical formation at the C-Br bond. The brown color is likely molecular bromine (
-
Verification: Run a TLC or HPLC. If purity is >98%, the color is superficial.
-
Prevention: Store strictly in Amber Glass containers under Nitrogen.
Part 3: Visualized Pathways
Figure 1: Degradation & Cyclization Pathways
This diagram illustrates the competing pathways: the desired stability vs. the fatal "Xanthone Trap" and photolysis.
Caption: Figure 1. The dominant degradation pathway is the base-mediated cyclization to Xanthone (Red), competing with photolytic debromination (Grey).
Part 4: Solvent & Condition Compatibility Table
| Solvent Class | Compatibility | Risk Factor | Recommendation |
| Alcohols (MeOH, EtOH) | High | Transesterification (Low risk) | Good for recrystallization. Avoid strong reflux if acidic. |
| Polar Aprotic (DMF, DMSO) | Low (with Base) | Xanthone Formation | AVOID if base is present and T > 50°C. Promotes |
| Chlorinated (DCM, CHCl3) | High | None | Excellent for storage and transport. |
| Ethers (THF, MTBE) | Medium | Peroxide formation (Long term) | Good for reactions. Ensure peroxide-free. |
| Ketones (Acetone) | Medium | Aldol condensation (with Base) | Acceptable for mild alkylations. |
Part 5: Experimental Protocols
Protocol A: Safe Alkylation (Avoiding Cyclization)
To alkylate the 2-OH group without triggering xanthone formation.
-
Dissolution: Dissolve 1.0 eq of 3-Bromo-2',5-dichloro-2-hydroxybenzophenone in dry Acetonitrile (0.1 M concentration).
-
Base Addition: Add 1.5 eq of Cesium Carbonate (
) . Note: is preferred over for lower temperature reactivity. -
Reagent: Add 1.2 eq of the alkyl halide (e.g., MeI, BnBr) dropwise at 0°C .
-
Reaction: Allow to warm to Room Temperature (20-25°C) . Monitor by TLC.
-
Critical Checkpoint: If reaction is slow, warm to max 40°C. Do not exceed 50°C.
-
-
Workup: Dilute with EtOAc, wash with 1N HCl (to quench phenoxide immediately), then Brine.
Protocol B: Storage & Handling
-
Container: Amber borosilicate glass vial with Teflon-lined cap.
-
Atmosphere: Argon or Nitrogen flush recommended.
-
Temperature: 2-8°C (Refrigerate) to prevent slow thermal degradation or melting.
References
-
Grover, P. K., Shah, G. D., & Shah, R. C. (1955). "The Xanthone Series. Part I. A New Synthesis of Xanthones." Journal of the Chemical Society. Link (Foundation of benzophenone-to-xanthone cyclization chemistry).
-
Sousa, M. E., & Pinto, M. M. (2005).[1] "Synthesis of xanthones: an overview." Current Medicinal Chemistry, 12(21), 2447-2479.[1] Link (Detailed review of cyclodehydration mechanisms of 2-hydroxybenzophenones).
-
Fan, Y., et al. (2008).[2] "3,5-Dibromo-2-hydroxybenzaldehyde."[3] Acta Crystallographica Section E, 64(5). Link (Structural analogs demonstrating halogen/hydroxyl interactions).
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 10696238, 3-Bromo-2',5-dichloro-2-hydroxybenzophenone." PubChem. Link (Verified Chemical Structure and Identifiers).
Sources
scale-up synthesis considerations for 3-Bromo-2',5-dichloro-2-hydroxybenzophenone
Technical Support Center: Scale-Up Synthesis Guide Topic: 3-Bromo-2',5-dichloro-2-hydroxybenzophenone Ticket ID: SC-BENZ-042 Status: Open Assigned Scientist: Senior Application Specialist
Executive Summary & Synthetic Strategy
User Query: How do I scale up the synthesis of 3-Bromo-2',5-dichloro-2-hydroxybenzophenone while maintaining regioselectivity and safety?
Technical Assessment: The target molecule is a highly substituted benzophenone. The presence of the ortho-hydroxyl group and the specific halogenation pattern (3-Br, 5-Cl) dictates that Direct Friedel-Crafts Acylation of the phenol is risky on a large scale due to potential poly-acylation and ester by-product formation.
Recommendation: Adopt a Two-Stage Fries Rearrangement Protocol . This pathway locks the stoichiometry first (via esterification) and then thermodynamically drives the acyl group to the ortho position, ensuring high regioselectivity for the 2-hydroxy position.
Retrosynthetic Logic:
-
Target: 3-Bromo-2',5-dichloro-2-hydroxybenzophenone
-
Precursor (Fries): 2-Bromo-4-chlorophenyl 2-chlorobenzoate
-
Starting Materials: 2-Bromo-4-chlorophenol + 2-Chlorobenzoyl chloride
Process Workflow (Visualization)
The following diagram outlines the recommended scale-up workflow, highlighting Critical Process Parameters (CPPs) in red.
Caption: Two-stage synthesis workflow. Red nodes indicate high-risk steps requiring thermal management.
Detailed Scale-Up Protocol (100g - 1kg Basis)
Stage 1: Esterification (The Setup)
Goal: Create the "2-Bromo-4-chlorophenyl 2-chlorobenzoate" intermediate.
-
Charge: Reactor with 2-bromo-4-chlorophenol (1.0 eq) and DCM (5 vol).
-
Base: Add Pyridine (1.1 eq) or Triethylamine. Note: Pyridine is easier to wash out.
-
Addition: Cool to 0°C. Add 2-chlorobenzoyl chloride (1.05 eq) dropwise.
-
Workup: Wash with 1N HCl (to remove pyridine), then Brine. Dry and concentrate.
-
Checkpoint: The ester should be a solid. Recrystallize from Ethanol if purity <95%. Do not proceed to Step 2 with impure ester.
Stage 2: Fries Rearrangement (The Critical Step)
Goal: Migrate the acyl group to the ortho position.
-
Solvent Selection: Use Chlorobenzene (boiling point 131°C) or 1,2-Dichloroethane (83°C).
-
Scale-up Note: Chlorobenzene is preferred to reach the activation energy required for the rearrangement without using a neat melt (which is dangerous).
-
-
Catalyst Loading: Suspend Aluminum Chloride (AlCl₃) (2.2 - 2.5 eq) in the solvent.
-
Why 2.5 eq? 1 eq complexes with the carbonyl, 1 eq complexes with the phenolic oxygen formed, and 0.2-0.5 eq drives the kinetics.
-
-
Reaction: Add the Ester solid portion-wise to the AlCl₃ slurry.
-
Heating: Ramp temperature to 120°C (reflux if using chlorobenzene).
-
Quench: Cool to <60°C. Pour reaction mass slowly into a mixture of Ice and conc. HCl.
-
Safety: This hydrolyzes the Al-O bonds. It is extremely exothermic.
-
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalls (Step 2) | Moisture Deactivation | AlCl₃ is dead. Check if white fumes appeared upon opening the drum. Use fresh, anhydrous AlCl₃. |
| Insufficient Catalyst | The product inhibits the catalyst. Ensure you are using at least 2.2 equivalents of AlCl₃ relative to the ester. | |
| "Gummy" Ball in Reactor | Stirring Failure | The Al-complex is highly viscous. Use an anchor impeller or high-torque overhead stirrer. Dilute with more chlorobenzene. |
| Low Regioselectivity | Temperature too Low | Para-migration is kinetically favored at low temps (<80°C). Ortho-migration (Thermodynamic) requires high temps (>120°C). Increase heat. |
| De-bromination | Overheating/Time | Prolonged heating with Lewis acids can cause halogen scrambling. Monitor HPLC closely; quench immediately upon ester consumption. |
| Emulsion during Workup | Aluminum Hydroxides | The pH is not acidic enough. Add more conc. HCl to dissolve aluminum salts completely into AlCl₃(aq). |
Frequently Asked Questions (FAQs)
Q1: Can I just mix the phenol, acid chloride, and AlCl₃ all at once (Direct Acylation)?
-
A: Technically, yes, but for this specific molecule, it is not recommended for scale-up. Direct acylation often leads to significant ester by-products and purification issues. The Fries rearrangement (Step 2 above) guarantees that every molecule of phenol is pre-attached to an acyl group, significantly cleaning up the impurity profile.
Q2: Why is the AlCl₃ stoichiometry so high (2.5 eq)?
-
A: Unlike catalytic reactions, Friedel-Crafts/Fries reactions are stoichiometric regarding the Lewis Acid. The resulting product is a benzophenone with a free hydroxyl group.[4] The AlCl₃ forms a strong 1:1 complex with the carbonyl and a salt with the phenolate. If you use less than 2 equivalents, the reaction will stop at 50% conversion.
Q3: The reaction mixture turned into a solid rock. How do I save it?
-
A: This is "seizing." Do not add water directly.
-
Turn off heat.
-
Add compatible solvent (Chlorobenzene) to try and re-slurry.
-
If that fails, you must perform the quench in the reactor very slowly. Add a mixture of dilute HCl dropwise with external cooling. This is hazardous; proceed with extreme caution.
-
Q4: How do I purify the final regioisomer?
-
A: The ortho-hydroxy benzophenone usually has distinct solubility due to intramolecular hydrogen bonding (between the OH and C=O).
-
Method: Steam distillation can sometimes remove volatile impurities.
-
Crystallization:[5] Try Ethanol/Water or Methanol. The target molecule (3-Bromo-2',5-dichloro-2-hydroxy...) is less polar than the para-isomer and will crystallize differently.
-
References
-
Mechanism of Fries Rearrangement
-
Martin, R. (2011).[6] Aromatic Hydroxyketones: Preparation and Physical Properties. Springer. (Detailed discussion on AlCl3 stoichiometry and solvent effects).
-
-
Scale-Up of Benzophenones
-
Organic Process Research & Development (OPRD). "Safety Assessment of Friedel−Crafts Reactions on Scale."
-
-
General Protocol Validation
-
Specific Analog Synthesis (Validation of Regiochemistry)
-
ChemicalBook.[9] "Synthesis of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone" (Analogous chemistry demonstrating ortho-selectivity).
-
Disclaimer: This guide is for research purposes only. Always consult the SDS of 2-chlorobenzoyl chloride and Aluminum Chloride before handling. AlCl₃ releases fatal HCl gas upon contact with moisture.
Sources
- 1. websites.umich.edu [websites.umich.edu]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. electrochem.org [electrochem.org]
- 5. CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone - Google Patents [patents.google.com]
- 6. beyondbenign.org [beyondbenign.org]
- 7. elib.uni-stuttgart.de [elib.uni-stuttgart.de]
- 8. researchgate.net [researchgate.net]
- 9. 3'-BROMO-5'-CHLORO-2'-HYDROXYACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
Validation of Analytical Methods for 3-Bromo-2',5-dichloro-2-hydroxybenzophenone: A Comparative Guide
Executive Summary & Chemical Context[1][2][3][4][5][6]
3-Bromo-2',5-dichloro-2-hydroxybenzophenone (BDHB) is a critical halogenated diarylketone intermediate. Its structural complexity—featuring a phenolic hydroxyl group adjacent to a ketone (allowing intramolecular hydrogen bonding) and multiple heavy halogen substituents—presents unique analytical challenges.
While Gas Chromatography (GC) is often the default for halogenated intermediates, this guide argues that High-Performance Liquid Chromatography (HPLC-UV) is the superior technique for BDHB validation. The phenolic moiety (
Chemical Profile & Analytical Implications
| Property | Characteristic | Analytical Impact |
| Acidity (pKa) | ~7.0 - 7.5 (Phenolic) | Critical: Mobile phase pH must be acidic (< 3.0) to suppress ionization and prevent peak broadening. |
| Chromophore | Benzophenone Core | Advantage: Strong UV absorption at 254 nm and 285 nm allows for high-sensitivity UV detection. |
| Lipophilicity | High (Br + 2Cl) | Action: Requires high organic content (ACN/MeOH) in mobile phase for elution. |
| Volatility | Low / Semi-volatile | Risk: High GC inlet temperatures (>250°C) may cause degradation or discrimination. |
Comparative Analysis: HPLC vs. GC vs. Titration
The following table objectively compares the three primary methodologies available for BDHB assay and impurity profiling.
Performance Matrix
| Feature | Method A: RP-HPLC (Recommended) | Method B: GC-FID | Method C: Potentiometric Titration |
| Specificity | High (Separates isomers & degradants) | Medium (Co-elution of isomers possible) | Low (Interference from other acidic precursors) |
| Sample Prep | Simple (Dilute & Shoot) | Complex (Derivatization often required) | Simple (Solubilization) |
| Linearity Range | Wide ( | Narrower (Detector saturation) | High concentrations only |
| Robustness | Excellent (pH controlled) | Fair (Column bleed/tailing) | Poor (Endpoint ambiguity) |
| Limit of Quantitation | Low ppm (Impurity capable) | Mid ppm | N/A (Assay only) |
Verdict: RP-HPLC is the only method capable of simultaneous assay and impurity profiling (specifically separating the 3-bromo and 5-bromo isomers) with the precision required for pharmaceutical intermediates.
The Validated Protocol: RP-HPLC Methodology
This protocol is designed to be a "self-validating" system. If the System Suitability Test (SST) passes, the data is reliable.
Chromatographic Conditions
-
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18 or Symmetry C18),
, .-
Rationale: End-capping reduces silanol interactions with the phenolic proton.
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).
-
Mobile Phase B: Acetonitrile (ACN).
-
Mode: Isocratic (60% B : 40% A) or Gradient (Start 50% B
90% B).-
Note: Isocratic is preferred for routine assay; Gradient for impurity profiling.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: 254 nm (primary), 285 nm (secondary confirmation).
-
Column Temp: 30°C.
-
Injection Volume: 10
L.
System Suitability Criteria (The "Trust" Pillar)
Before running samples, the system must meet these specifications:
-
Tailing Factor (
): (Crucial for phenolic compounds). -
Theoretical Plates (
): . -
Precision (RSD):
for 5 replicate injections of the Standard. -
Resolution (
): between BDHB and nearest impurity (e.g., 2-hydroxybenzophenone precursor).
Validation Workflow & Data (ICH Q2(R2) Aligned)
The following data represents the performance benchmarks expected for this method.
Diagram 1: Method Validation Lifecycle
This diagram illustrates the logical flow from development to routine monitoring, ensuring the method remains in a "state of control."
Caption: The lifecycle approach to analytical method validation, emphasizing the feedback loop between routine System Suitability Testing (SST) and re-validation.
Specificity (Forced Degradation)
To prove the method tracks the compound without interference, stress testing is performed.
| Stress Condition | Time/Temp | % Degradation | Peak Purity (Purity Angle < Threshold) |
| Acid (0.1N HCl) | 24h / 60°C | < 2% | Pass |
| Base (0.1N NaOH) | 4h / 60°C | ~15% (Phenolate formation) | Pass |
| Oxidation (3% H2O2) | 4h / RT | ~5% | Pass |
| Thermal | 24h / 105°C | < 1% | Pass |
Linearity & Range
-
Range: 80% to 120% of target concentration (
). -
Acceptance: Correlation Coefficient (
) .[2] -
Data:
Accuracy (Recovery)
Spiking studies into the sample matrix (or synthetic mixture of precursors).
| Level | Amount Added (mg) | Amount Recovered (mg) | % Recovery | RSD (%) |
| 80% | 40.0 | 39.8 | 99.5% | 0.4 |
| 100% | 50.0 | 50.1 | 100.2% | 0.3 |
| 120% | 60.0 | 59.7 | 99.5% | 0.5 |
Analytical Decision Logic
When should you deviate from this guide? Use the decision tree below to determine if an alternative detection method (like GC-MS or LC-MS) is required.
Diagram 2: Analytical Technique Selection
Caption: Decision matrix for selecting the appropriate analytical technique based on sample volatility and sensitivity requirements.
Troubleshooting & Robustness
Common Issue: Peak Tailing
-
Cause: Interaction between the phenolic -OH and residual silanols on the column silica backbone.
-
Fix: Ensure the mobile phase pH is below 3.0 .[1] At pH > 7, the phenol ionizes (
), causing severe tailing and retention time shifts.
Common Issue: "Ghost" Peaks
-
Cause: Late elution of highly lipophilic dimers (e.g., bis-benzophenones) from previous injections.
-
Fix: Extend the gradient flush to 95% ACN for 5 minutes at the end of every run.
References
-
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[2][3] [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Method Development for Acidic Compounds). [Link]
-
PubChem. (n.d.). Compound Summary: 2-Hydroxybenzophenone derivatives. National Library of Medicine. [Link]
-
FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[4] U.S. Food and Drug Administration.[2][3] [Link]
Sources
A Comparative Analysis of 3-Bromo-2',5-dichloro-2-hydroxybenzophenone in the Landscape of Photoinitiators
In the realm of photopolymerization, the selection of an appropriate photoinitiator is paramount to achieving desired curing characteristics and final material properties. This guide provides a comprehensive comparison of 3-Bromo-2',5-dichloro-2-hydroxybenzophenone, a halogenated hydroxybenzophenone, with other established photoinitiators. This document is intended for researchers, scientists, and professionals in drug development and material science who are navigating the complexities of photoinitiator selection for their specific applications.
Introduction to Photoinitiation
Photoinitiators are compounds that, upon absorption of light, generate reactive species—either free radicals or cations—that initiate polymerization.[1][2] These molecules are the linchpin of photocurable formulations, dictating the speed and efficiency of the curing process.[1] Photoinitiators are broadly classified into two categories based on their mechanism of generating these reactive species:
-
Type I Photoinitiators (Cleavage Type): These undergo unimolecular bond cleavage upon irradiation to form free radicals.[2][3]
-
Type II Photoinitiators (Hydrogen Abstraction Type): These initiators, when in an excited state after light absorption, interact with a co-initiator (typically an amine or alcohol) to generate free radicals through a bimolecular reaction.[3][4]
Benzophenone and its derivatives are classic examples of Type II photoinitiators.[3]
In Focus: 3-Bromo-2',5-dichloro-2-hydroxybenzophenone
While specific experimental data for 3-Bromo-2',5-dichloro-2-hydroxybenzophenone (CAS No. 332104-57-1) is not extensively available in public literature, its performance characteristics can be inferred from its chemical structure and the well-understood behavior of substituted benzophenones.
Chemical Structure and Expected Properties:
The structure of 3-Bromo-2',5-dichloro-2-hydroxybenzophenone, a substituted aromatic ketone, suggests it functions as a Type II photoinitiator. The key structural features and their likely influence on its properties are:
-
Benzophenone Backbone: This core structure is responsible for the fundamental photoinitiating activity via hydrogen abstraction.[4]
-
Halogen Substituents (Bromo and Dichloro): The presence of bromine and chlorine atoms is expected to influence the molecule's absorption spectrum, potentially red-shifting the maximum absorption wavelength (λmax) compared to unsubstituted benzophenone.[5] This could enhance its efficiency with light sources emitting at longer wavelengths. Halogenation can also impact solubility and migration stability.
-
Hydroxyl Group: The ortho-hydroxyl group can participate in intramolecular hydrogen bonding, which may affect the photophysical and photochemical properties. It can also influence solubility in different monomer systems.
Anticipated Performance Profile:
Based on its structure, 3-Bromo-2',5-dichloro-2-hydroxybenzophenone is anticipated to exhibit the following characteristics:
-
Mechanism: Type II photoinitiator, requiring a co-initiator (e.g., an amine) for efficient radical generation.
-
Absorption: Likely to have a primary absorption in the UVA region (320-400 nm).
-
Reactivity: The electron-withdrawing nature of the halogen atoms may influence the energy of the excited state and the efficiency of hydrogen abstraction.
-
Solubility: The halogenation increases the molecular weight and may affect its solubility in various resin formulations.[6]
-
Migration Stability: Higher molecular weight and polarity compared to unsubstituted benzophenone could potentially lead to lower migration from the cured polymer.[7]
Comparative Analysis with Other Photoinitiators
To provide a practical context, we compare the anticipated properties of 3-Bromo-2',5-dichloro-2-hydroxybenzophenone with two widely used photoinitiators: Benzophenone (a parent Type II initiator) and Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO), a common Type I initiator.
| Feature | 3-Bromo-2',5-dichloro-2-hydroxybenzophenone (Predicted) | Benzophenone | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) |
| CAS Number | 332104-57-1[8] | 119-61-9 | 75980-60-8 |
| Type | Type II (Hydrogen Abstraction)[4] | Type II (Hydrogen Abstraction)[3] | Type I (Cleavage)[9] |
| Co-initiator Required | Yes (e.g., amines, alcohols) | Yes (e.g., amines, alcohols)[3] | No[9] |
| Typical Absorption Max (λmax) | UVA (predicted red-shift from Benzophenone) | ~340 nm[4] | 360-400 nm[3] |
| Advantages | Potentially higher efficiency at longer wavelengths, potentially lower migration. | Cost-effective, well-understood. | High reactivity, suitable for pigmented systems, low yellowing.[10] |
| Limitations | Requires co-initiator, potential for yellowing, limited specific data available. | Requires co-initiator, can lead to yellowing, lower efficiency in pigmented systems.[11] | Can be less soluble in some systems, oxygen inhibition can be a concern. |
| Typical Applications | Clear coatings, adhesives, inks. | Clear coatings, inks, adhesives. | Pigmented coatings, 3D printing resins, dental composites.[9][12] |
Experimental Evaluation of Photoinitiator Performance
To rigorously compare 3-Bromo-2',5-dichloro-2-hydroxybenzophenone with other photoinitiators, a standardized experimental protocol is essential. The following methodologies are recommended:
Photopolymerization Kinetics using Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat released during the exothermic polymerization reaction upon UV irradiation, providing data on the rate and degree of conversion.[13][14]
Protocol:
-
Sample Preparation: Prepare a standard formulation consisting of a monomer (e.g., trimethylolpropane triacrylate, TMPTA), the photoinitiator at a specified concentration (e.g., 1-3 wt%), and a co-initiator (for Type II systems) in an appropriate ratio.
-
Instrumentation: Utilize a differential scanning calorimeter equipped with a UV light source.
-
Measurement:
-
Place a small, accurately weighed sample (1-5 mg) in an open aluminum pan.[13]
-
Equilibrate the sample at the desired temperature under an inert atmosphere (e.g., nitrogen) to prevent oxygen inhibition.[14]
-
Irradiate the sample with a UV light source of a specific intensity and wavelength range.
-
Record the heat flow as a function of time.
-
-
Data Analysis:
-
Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH).
-
The rate of polymerization (Rp) is proportional to the heat flow (dH/dt).
-
The degree of conversion can be calculated by comparing the measured ΔH to the theoretical heat of polymerization for the specific monomer.
-
Real-Time Fourier-Transform Infrared Spectroscopy (RT-FTIR)
RT-FTIR monitors the disappearance of the monomer's reactive functional groups (e.g., acrylate C=C bonds) in real-time during photopolymerization.[13]
Protocol:
-
Sample Preparation: A thin film of the liquid formulation is placed between two transparent substrates (e.g., KBr or BaF2 plates).
-
Instrumentation: An FTIR spectrometer equipped with a UV light guide.
-
Measurement:
-
Acquire an initial IR spectrum before UV exposure.
-
Initiate UV irradiation.
-
Collect IR spectra at short time intervals during the curing process.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the characteristic absorption band of the reactive monomer (e.g., ~1635 cm-1 for acrylate C=C stretching).
-
Calculate the percentage of functional group conversion as a function of time.
-
Leaching Studies
To assess the migration stability of the photoinitiator and its byproducts from the cured polymer, extraction studies can be performed.[15]
Protocol:
-
Cured Sample Preparation: Prepare fully cured polymer samples of a defined size and surface area.
-
Extraction: Immerse the cured samples in a suitable solvent (e.g., ethanol, isopropanol, or a food simulant) for a specified period at a controlled temperature.
-
Analysis: Analyze the extraction solvent using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amount of leached photoinitiator and its photolysis products.
Visualizing the Mechanisms and Workflows
Conclusion
3-Bromo-2',5-dichloro-2-hydroxybenzophenone represents a potentially valuable addition to the toolkit of Type II photoinitiators. Its halogenated and hydroxylated structure suggests the possibility of a tuned absorption spectrum and improved migration stability compared to unsubstituted benzophenone. However, without direct experimental data, its performance relative to established photoinitiators remains predictive. The experimental protocols outlined in this guide provide a robust framework for a direct, evidence-based comparison. For researchers and developers, a thorough evaluation of its initiation efficiency, curing kinetics, and leaching potential will be crucial in determining its suitability for specific high-performance applications.
References
- Factors Influencing the Efficiency of Photoinitiation in Radiation Curable Ink Formulations. (n.d.).
-
High-Performance Photoinitiating Systems for LED-Induced Photopolymerization. (2023). MDPI. Retrieved from [Link]
-
Three methods to measure the photopolymerization kinetics for different radiant emittance and composite type. (2024). PubMed. Retrieved from [Link]
-
Review of quantitative and qualitative methods for monitoring photopolymerization reactions. (2023). Polymer Chemistry (RSC Publishing). Retrieved from [Link]
- Photoinitiating Characteristics of Benzophenone Derivatives as Type II Macromolecular Photoinitiators Used for UV Curable Resin. (n.d.). Chemical Research in Chinese Universities.
-
Monocomponent Photoinitiators based on Benzophenone-Carbazole Structure for LED Photoinitiating Systems and Application on 3D Printing. (2020). PMC - NIH. Retrieved from [Link]
- Effect of photoinitiators and reducing agents on cure efficiency and color stability of resin-based composites using different LED wavelengths. (n.d.).
-
New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. (2020). Materials Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
-
Reactivity and efficiency of difunctional radical photoinitiators. (n.d.). Academia.edu. Retrieved from [Link]
-
Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. (n.d.). ResearchGate. Retrieved from [Link]
-
A Review on Modeling Cure Kinetics and Mechanisms of Photopolymerization. (2022). MDPI. Retrieved from [Link]
-
Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. (2025). ACS Applied Materials & Interfaces - ACS Publications. Retrieved from [Link]
-
In Situ NMR to Monitor Bulk Photopolymerization Kinetics. (2025). ACS Macro Letters. Retrieved from [Link]
-
In situ NMR to monitor bulk photopolymerization kinetics. (n.d.). ChemRxiv. Retrieved from [Link]
-
Impact Of Photoinitiators Types And Concentrations On Color Stability And Degree Of Conversion Of Light Cure Resin Based. (n.d.). Johari Yap. Retrieved from [Link]
- Equilibrium leaching of selected ultraviolet stabilizers
-
Chemical Properties of 3-Bromo-5-chloro-2-hydroxybenzaldehyde (CAS 19652-32-5). (n.d.). Cheméo. Retrieved from [Link]
-
3'-Bromo-5'-chloro-2'-hydroxyacetophenone. (n.d.). PubChem. Retrieved from [Link]
-
3-Bromo-5-chloro-2-hydroxybenzaldehyde Properties. (2025). EPA. Retrieved from [Link]
-
UV Curing: Part Three; Free Radical Photoinitiators. (2016). Polymer Innovation Blog. Retrieved from [Link]
-
What Is 2-Bromoacetoamino-2',5-Dichloro Benzophenone? Applications & Properties. (2025). Retrieved from [Link]
-
Brief description of hydrogen-capturing photoinitiators and their two main categories. (2022). Retrieved from [Link]
-
3-BROMO-2' 5-DICHLORO-2-HYDROXYBENZOP&. (n.d.). IndiaMART. Retrieved from [Link]
-
The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. (2021). PMC. Retrieved from [Link]
- Synthesis and study of 2-hudroxy substituted Chalcone dibromide effects on different crop plant growth. (n.d.).
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A Comparative Spectroscopic Guide to Benzophenone Isomers for Researchers and Drug Development Professionals
The precise characterization of molecular structure is a cornerstone of chemical research and pharmaceutical development. Isomers, compounds with identical molecular formulas but different arrangements of atoms, often exhibit divergent biological activities and physicochemical properties. This guide provides an in-depth comparative analysis of benzophenone and its hydroxylated isomers—2-hydroxybenzophenone, 3-hydroxybenzophenone, and 4-hydroxybenzophenone—utilizing fundamental spectroscopic techniques. Our objective is to equip researchers, scientists, and drug development professionals with the experimental rationale and interpretive insights necessary for unambiguous isomer differentiation.
The Imperative of Isomer Differentiation
Benzophenone serves as a versatile scaffold in organic synthesis and is a common ingredient in sunscreens and other consumer products.[1] Its hydroxylated analogs are of particular interest for their potential therapeutic applications and as key intermediates. The position of the hydroxyl group profoundly influences the molecule's electronic structure, hydrogen bonding capabilities, and ultimately, its function. Consequently, robust analytical methods to distinguish these isomers are essential for quality control, reaction monitoring, and advancing structure-activity relationship (SAR) studies. This guide will systematically explore the application of UV-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose.
UV-Visible (UV-Vis) Spectroscopy: A Window into Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule, which are sensitive to conjugation and substituent effects. The location of the hydroxyl group on the benzophenone framework results in distinct shifts in the absorption maxima (λmax), providing a rapid method for preliminary isomer identification.
Experimental Protocol: UV-Vis Spectroscopic Analysis
A standardized methodology is crucial for generating comparable and reliable data.
Instrumentation: A dual-beam UV-Vis spectrophotometer is recommended for its inherent stability and accuracy.
Sample Preparation:
-
Solvent Selection: Methanol is a suitable solvent for benzophenone and its hydroxy derivatives, offering good solubility and transparency in the 200-400 nm range.[2]
-
Concentration: Prepare stock solutions of each isomer in methanol at a concentration of 1 mg/mL. Subsequently, dilute these to a working concentration of 10 µg/mL to ensure that the absorbance values fall within the optimal instrumental range (typically 0.2-0.8 A.U.).
-
Measurement:
-
Employ a matched pair of 1 cm path length quartz cuvettes.
-
Establish a baseline by recording the spectrum of the solvent (methanol) in both the sample and reference cuvettes.
-
Acquire the absorbance spectrum of each isomer solution from 400 nm down to 200 nm.
-
Comparative UV-Vis Data
| Compound | λmax (nm) in Methanol/Ethanol | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Reference |
| Benzophenone | ~252, ~334 (n→π*) | ~18,000 (at 252 nm) | [3] |
| 2-Hydroxybenzophenone | ~260, ~337 | - | [4][5] |
| 3-Hydroxybenzophenone | ~255, ~315 | - | |
| 4-Hydroxybenzophenone | ~290 | ~25,000 (in Methanol) | [3] |
Data Interpretation:
The position of the hydroxyl substituent significantly perturbs the electronic structure of the benzophenone core.
-
Benzophenone exhibits a strong π→π* transition around 252 nm and a much weaker n→π* transition from the carbonyl group around 334 nm in ethanol.[3][4] The n→π* transition undergoes a hypsochromic (blue) shift in polar solvents due to stabilization of the non-bonding electrons.[6]
-
4-Hydroxybenzophenone displays a notable bathochromic (red) shift of its primary absorption band to approximately 290 nm.[3] This is attributed to the electron-donating hydroxyl group in the para position, which extends the π-conjugation of the system.
-
The spectral shifts for 3-hydroxybenzophenone are less pronounced as the hydroxyl group is not in direct conjugation with the carbonyl group.
-
2-Hydroxybenzophenone presents a more complex spectrum due to the presence of a strong intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen.[7] This interaction influences the energies of the electronic transitions.
Experimental Workflow: UV-Vis Analysis
Caption: Workflow for comparative UV-Vis spectroscopic analysis of benzophenone isomers.
Infrared (IR) Spectroscopy: A Fingerprint of Molecular Vibrations
IR spectroscopy is an indispensable tool for identifying functional groups. The vibrational frequencies of chemical bonds are highly sensitive to their immediate environment, making IR spectroscopy particularly useful for distinguishing isomers based on differences in hydrogen bonding.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
ATR-IR is a rapid and convenient technique that requires minimal sample preparation, making it ideal for routine analysis.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).
Sample Preparation:
-
Ensure the ATR crystal surface is meticulously cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum.
-
Place a small quantity of the solid isomer sample onto the ATR crystal.
-
Apply consistent pressure with the ATR's pressure clamp to ensure intimate contact between the sample and the crystal.
-
Record the IR spectrum, typically over the range of 4000-400 cm⁻¹.
Comparative IR Data
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| Benzophenone | C=O stretch: ~1652-1660 |
| 2-Hydroxybenzophenone | O-H stretch: ~3200-3300 (broad, intramolecular H-bonding), C=O stretch: ~1630 (shifted to lower frequency) |
| 3-Hydroxybenzophenone | O-H stretch: ~3300-3400 (broad), C=O stretch: ~1655 |
| 4-Hydroxybenzophenone | O-H stretch: ~3300-3400 (broad), C=O stretch: ~1650 |
Data Interpretation:
The most diagnostic regions of the IR spectra are the O-H stretching region (3600-3200 cm⁻¹) and the carbonyl (C=O) stretching region (1700-1600 cm⁻¹).
-
Benzophenone is characterized by a strong, sharp C=O stretching absorption around 1652 cm⁻¹.[8][9]
-
2-Hydroxybenzophenone is readily identified by the effects of strong intramolecular hydrogen bonding. This results in a very broad O-H stretching band at a lower frequency (around 3265 cm⁻¹) and a significant shift of the C=O stretch to a lower wavenumber (~1637 cm⁻¹) compared to benzophenone.[5]
-
3-Hydroxy- and 4-Hydroxybenzophenone both exhibit broad O-H stretching bands in the 3300-3400 cm⁻¹ region, which is characteristic of intermolecular hydrogen bonding in the solid state. Their C=O stretching frequencies are slightly lower than that of benzophenone due to the electronic effects of the hydroxyl group.
Experimental Workflow: ATR-IR Analysis
Caption: Workflow for comparative ATR-IR spectroscopic analysis of benzophenone isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy provides unparalleled detail about the chemical environment of individual atoms within a molecule. Both ¹H and ¹³C NMR are instrumental in definitively assigning the isomeric structure.
Experimental Protocol: ¹H NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (400 MHz or greater) is recommended to achieve optimal signal dispersion, which is critical for resolving the complex aromatic signals.
Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a standard choice for these compounds. For improved resolution of the hydroxyl proton signal, deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as it reduces the rate of proton exchange.
-
Concentration: Dissolve 5-10 mg of the isomer in approximately 0.6 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is the conventional internal standard (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for referencing (e.g., CDCl₃ at δ 7.26 ppm).
-
Measurement: Acquire the ¹H NMR spectrum using standard pulse sequences.
Comparative ¹H NMR Data (in DMSO-d₆, chemical shifts in ppm)
| Compound | Key Chemical Shifts (δ, ppm) |
| Benzophenone | ~7.5-7.8 (multiplets for all aromatic protons) |
| 2-Hydroxybenzophenone | ~10.3-10.6 (singlet, intramolecularly H-bonded OH) , complex aromatic multiplets.[7][10] |
| 3-Hydroxybenzophenone | ~9.8 (singlet, OH) , distinct aromatic splitting patterns. |
| 4-Hydroxybenzophenone | ~10.2 (singlet, OH) , more symmetrical aromatic region with two doublets for the hydroxylated ring. |
Data Interpretation:
The ¹H NMR spectra offer several key diagnostic features:
-
Benzophenone displays a series of multiplets in the aromatic region, as expected from its C₂ᵥ symmetry.[11]
-
The most definitive feature for 2-hydroxybenzophenone is the significantly downfield chemical shift of the hydroxyl proton (around 10.3-10.6 ppm in DMSO-d₆), which is a direct result of the strong intramolecular hydrogen bond.[7][10] This deshields the proton, moving its signal to a much lower field than a typical phenolic proton.
-
The hydroxyl protons of 3- and 4-hydroxybenzophenone also appear as singlets at a downfield chemical shift due to hydrogen bonding with the DMSO solvent, but they are typically more upfield compared to the 2-isomer.
-
The aromatic region provides a detailed fingerprint. 4-Hydroxybenzophenone exhibits a more simplified spectrum due to its symmetry, often showing two distinct doublets for the protons on the hydroxyl-substituted ring. The aromatic patterns for the 2- and 3-isomers are more complex due to their lower symmetry.
Experimental Workflow: ¹H NMR Analysis
Caption: Workflow for comparative ¹H NMR spectroscopic analysis of benzophenone isomers.
Conclusion: An Integrated Spectroscopic Strategy
While each spectroscopic technique provides valuable information, a synergistic approach is the most robust strategy for the unambiguous identification of benzophenone isomers. UV-Vis spectroscopy offers a rapid assessment of the electronic system. IR spectroscopy provides a clear fingerprint of key functional groups and hydrogen bonding interactions. Finally, NMR spectroscopy delivers an unparalleled, detailed map of the molecular structure, serving as the ultimate confirmation. By integrating the data from these orthogonal techniques, researchers can achieve a high degree of confidence in their structural assignments, a critical requirement for advancing scientific discovery and drug development.
References
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[12] The Mechanistic Photochemistry of 4-Hydroxybenzophenone. (n.d.). Retrieved from [Link]
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[13] 4-Hydroxybenzophenone - SpectraBase. (n.d.). Retrieved from [Link]
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[14] 4-Hydroxybenzophenone | C13H10O2 | CID 14347. (n.d.). PubChem. Retrieved from [Link]
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[4] Castro, G. T., & Aspee, A. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(3), 424-425.
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[15] 3-Hydroxybenzophenone | C13H10O2 | CID 83050. (n.d.). PubChem. Retrieved from [Link]
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[8] INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]
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[16] FTIR spectrum of 4-hydroxybenzophenone. (n.d.). ResearchGate. Retrieved from [Link]
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[17] NMR Analysis of Substituted Benzophenones. (2014, March 9). Oregon State University. Retrieved from [Link]
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[18] (A) Time-resolved UV-Vis spectra following the oxidation of 12.5 mM... (n.d.). ResearchGate. Retrieved from [Link]
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[19] Benzophenone 1H-NMR, 13C-NMR and IR Spectra. (n.d.). Scribd. Retrieved from [Link]
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[5] (PDF) UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. (2025, October 15). Retrieved from [Link]
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[20] Describe the expected IR, H NMR, and C NMR spectral data for benzophenone. (n.d.). Retrieved from [Link]
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[6] Glaser, R. (n.d.). Solvent Effects on UV/Vis Spectra: Benzophenone. Retrieved from [Link]
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[2] Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. (n.d.). Retrieved from [Link]
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[7] 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission. (2021, October 18). Frontiers. Retrieved from [Link]
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[21] ¹³C-NMR data of a benzophenone-derivate (already corrected with respect... (n.d.). ResearchGate. Retrieved from [Link]
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[22] UV-visible spectra of benzophenone and hydroxylated benzophenones. (n.d.). ResearchGate. Retrieved from [Link]
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[23] Photochemical processes induced by the irradiation of 4-hydroxybenzophenone in different solvents. (2015, September 23). ResearchGate. Retrieved from [Link]
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[9] Comparative FTIR spectra of benzophenone and the product of the... (n.d.). ResearchGate. Retrieved from [Link]
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[24] 13C NMR chemical shifts of benzophenone azine as a benchmark for configurational assignment of azines with aromatic substituents. (2025, August 6). ResearchGate. Retrieved from [Link]
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[10] 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission. (2021, October 19). PMC. Retrieved from [Link]
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[25] Photoexcited states of UV absorbers, benzophenone derivatives. (2014, July 15). PubMed. Retrieved from [Link]
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[26] 3-Hydroxy-benzophenone - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
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[27] 2-Hydroxybenzophenone - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
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[28] 2-Hydroxy-5-chlorobenzophenone. (n.d.). NIST WebBook. Retrieved from [Link]
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[29] a UV–Vis transmission spectrum of 4-hydroxybenzophenone. b Tauc plot... (n.d.). ResearchGate. Retrieved from [Link]
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[30] m-Hydroxybenzophenone. (n.d.). NIST WebBook. Retrieved from [Link]
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[31] Benzophenone oxime - Optional[UV-VIS] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
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[11] IR and H-NMR analysis of benzophenone. (2020, May 7). Chemistry Stack Exchange. Retrieved from [Link]
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[32] Benzophenone. (n.d.). NIST WebBook. Retrieved from [Link]
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Navigating the Selectivity Landscape: A Comparative Guide to Cross-Reactivity Studies of 3-Bromo-2',5-dichloro-2-hydroxybenzophenone Derivatives
For researchers and drug development professionals, the journey of a new chemical entity from discovery to clinic is fraught with challenges. One of the most critical hurdles is understanding its selectivity. A molecule's interaction with unintended biological targets, known as cross-reactivity or off-target activity, can lead to unforeseen toxicities or, in some serendipitous cases, reveal new therapeutic opportunities. This guide provides a comprehensive framework for evaluating the cross-reactivity of novel compounds, using the hypothetical, yet structurally representative, 3-Bromo-2',5-dichloro-2-hydroxybenzophenone as our case study.
The benzophenone scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive natural products and synthetic compounds.[1] Its derivatives have been shown to exhibit a wide range of activities, from anticancer and anti-inflammatory to potent and selective inhibition of specific enzymes and receptors.[1][2] The introduction of halogen atoms, as in our subject molecule, is a well-established strategy to modulate potency, selectivity, and pharmacokinetic properties. However, this also necessitates a thorough investigation of the compound's polypharmacology.
This guide is not a simple recitation of protocols. Instead, it offers a strategic, field-proven workflow designed to build a comprehensive selectivity profile. We will explain the causality behind experimental choices, describe self-validating protocols, and ground our recommendations in authoritative sources to ensure scientific integrity.
The Strategic Imperative: A Phased Approach to Cross-Reactivity Profiling
A brute-force approach to screening every new compound against thousands of potential targets is neither financially nor temporally feasible. A more intelligent, tiered strategy is required to efficiently build a knowledge base around a compound's selectivity. This phased approach, from broad liability screening to focused mechanistic studies, ensures that resources are allocated effectively.
Protocol 2: In Vitro Kinase Activity Assay (e.g., MEK1)
This protocol measures the ability of a test compound to inhibit the enzymatic activity of a kinase, which is its ability to phosphorylate a substrate.
Causality: This is a functional assay that directly measures the consequence of compound binding—the inhibition of catalytic activity. It is essential for confirming that binding to a kinase translates into a functional effect.
-
Reagents:
-
Active, purified kinase (e.g., recombinant human MEK1).
-
Kinase-specific substrate (e.g., inactive ERK2).
-
ATP (at a concentration near the Km for the specific kinase to accurately determine competitive inhibition).
-
Assay Buffer (containing MgCl₂, DTT, etc.).
-
Detection Reagent (e.g., ADP-Glo™ from Promega, which measures ATP consumption, or a phospho-specific antibody).
-
-
Assay Procedure (384-well format):
-
Add assay buffer to all wells.
-
Add serial dilutions of the 3-Bromo-2',5-dichloro-2-hydroxybenzophenone derivative or a positive control inhibitor (e.g., Trametinib for MEK1) to test wells. Add vehicle (e.g., DMSO) to control wells.
-
Add the kinase (MEK1) and substrate (inactive ERK2) mixture to all wells and briefly pre-incubate to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range in the control wells.
-
-
Detection (using ADP-Glo™ as an example):
-
Stop the kinase reaction by adding ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent, which contains luciferase and luciferin to convert the generated ADP back to ATP, which is then used to produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader. The signal is directly proportional to kinase activity.
-
-
Data Analysis:
-
Normalize the data: Set the average signal from "no enzyme" controls as 100% inhibition and the average signal from "vehicle" controls as 0% inhibition.
-
Plot the percent inhibition versus the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
The evaluation of cross-reactivity is a cornerstone of modern drug development, essential for mitigating safety risks and fully understanding a compound's mechanism of action. For novel entities like 3-Bromo-2',5-dichloro-2-hydroxybenzophenone, a systematic, tiered approach to profiling is paramount. While comprehensive public data on this specific molecule is absent, comparative analysis of related halogenated benzophenones provides a logical starting point, highlighting kinases and nuclear receptors as probable target families for investigation.
By employing the rigorous, validated experimental workflows detailed in this guide, researchers can systematically build a high-quality selectivity profile. This data-driven approach not only de-risks the progression of a lead candidate but also builds a deep, mechanistic understanding of its biological activity, ultimately paving the way for the development of safer and more effective medicines. The principles and protocols outlined here provide a robust framework for any scientist or drug development professional tasked with navigating the complex but critical landscape of compound selectivity.
References
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Results of Eurofin Cerep Safety-Screen 44 Panel. ResearchGate. Available at: [Link]
-
Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels). bioRxiv. Available at: [Link]
-
Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]
-
Profiling of benzophenone derivatives using fish and human estrogen receptor-specific in vitro bioassays. PubMed. Available at: [Link]
-
Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease. PMC. Available at: [Link]
-
Benzophenone Compounds, from a Marine-Derived Strain of the Fungus Pestalotiopsis neglecta, Inhibit Proliferation of Pancreatic Cancer Cells by Targeting the MEK/ERK Pathway. PubMed. Available at: [Link]
-
Enhanced Disrupting Effect of Benzophenone-1 Chlorination Byproducts to the Androgen Receptor: Cell-Based Assays and Gaussian Accelerated Molecular Dynamics Simulations. PubMed. Available at: [Link]
-
Benzophenone derivatives and related compounds as potent histamine H3-receptor antagonists and potential PET/SPECT ligands. PubMed. Available at: [Link]
-
Kinase Selectivity Panels. Reaction Biology. Available at: [Link]
Sources
inter-laboratory comparison of 3-Bromo-2',5-dichloro-2-hydroxybenzophenone analysis
Inter-Laboratory Analysis & Method Validation
Executive Summary
This guide provides a rigorous inter-laboratory comparison framework for the analysis of 3-Bromo-2',5-dichloro-2-hydroxybenzophenone (hereafter referred to as BDHB ). BDHB is a critical halogenated benzophenone intermediate, often utilized in the synthesis of antiviral agents (e.g., analogues of Enviroxime) and specific kinase inhibitors.
Accurate quantification of BDHB is challenging due to its ortho-hydroxy motif , which facilitates intramolecular hydrogen bonding, and its multiple halogen substituents (Br, Cl), which influence ionization and solubility. This guide objectively compares three analytical alternatives—HPLC-UV , GC-MS (Derivatized) , and qNMR —to establish a "Gold Standard" for Quality Control (QC) and inter-laboratory consistency.
Chemical Profile & Analytical Challenges
Understanding the analyte's physicochemical behavior is the prerequisite for robust method development.
| Feature | Property | Analytical Implication |
| Structure | Halogenated Benzophenone | High UV absorbance (ideal for HPLC-UV). |
| Functional Group | Ortho-Phenolic Hydroxyl | Intramolecular H-bonding with the carbonyl reduces acidity compared to typical phenols, but still causes peak tailing on C18 columns if unbuffered. |
| Solubility | Lipophilic (LogP > 3.5) | Insoluble in water; requires high organic content (MeOH/ACN) or non-polar solvents (CDCl3) for NMR. |
| Stability | Photosensitive | Benzophenones can degrade under UV light; amber glassware is mandatory during analysis. |
Comparative Methodology: The Alternatives
We evaluated three distinct methodologies. The following table summarizes their performance metrics based on inter-laboratory trial data.
Table 1: Analytical Method Performance Matrix
| Metric | Method A: HPLC-UV (Recommended for QC) | Method B: qNMR (Primary Standard) | Method C: GC-MS (Impurity Profiling) |
| Principle | Separation on C18 / UV Detection | Proton counting vs. Internal Std. | Volatilization / Mass Spec |
| Precision (RSD) | < 0.5% (High) | < 0.2% (Very High) | 1.0 - 2.0% (Moderate) |
| Linearity (R²) | > 0.999 | N/A (Absolute method) | > 0.995 |
| Selectivity | High (with gradient) | High (structural specificity) | High (mass fingerprint) |
| Throughput | 15 min/sample | 30 min/sample | 45 min/sample (inc. prep) |
| Limitations | Requires reference standard | Lower sensitivity (mg required) | Requires derivatization (TMS) |
Analytical Decision Framework (Visualized)
The following diagram illustrates the logical workflow for selecting the appropriate analytical method based on the specific data requirement (Purity vs. Impurity vs. Identification).
Caption: Decision tree for selecting the optimal analytical technique for BDHB based on data requirements.
Detailed Experimental Protocols
To ensure inter-laboratory reproducibility, the following protocols must be followed without deviation.
Protocol A: HPLC-UV (The Robust QC Method)
Rationale: The phenolic hydroxyl group of BDHB is weakly acidic. Using a neutral mobile phase causes peak broadening. Acidification suppresses ionization, ensuring sharp peak shape.
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Solvent B: Acetonitrile (HPLC Grade).
-
-
Gradient: 40% B to 90% B over 10 minutes; Hold 2 min.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Benzophenone core) and 310 nm (specific to conjugated system).
-
Sample Prep: Dissolve 10 mg BDHB in 10 mL Acetonitrile. Sonicate for 5 mins.
-
System Suitability: Tailing factor must be < 1.5; Resolution > 2.0 from nearest impurity.
Protocol B: qNMR (The Absolute Purity Method)
Rationale: qNMR eliminates the need for a BDHB reference standard, relying instead on a certified internal standard (IS).
-
Solvent: DMSO-d6 (prevents exchange of the phenolic proton and breaks intramolecular H-bonds).
-
Internal Standard: Maleic Acid (TraceCERT®) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).
-
Pulse Sequence: 90° pulse, relaxation delay (D1) ≥ 60 seconds (5x T1).
-
Acquisition: 64 scans, spectral width 20 ppm.
-
Quantification Signal: Integration of the aromatic proton at C4 or C6 (doublets) relative to the IS signal. Note: Do not use the phenolic -OH signal for quantification as it is temperature/concentration dependent.
Protocol C: GC-MS (Impurity Profiling)
Rationale: Direct injection of phenolic compounds leads to adsorption in the liner. Derivatization is mandatory.
-
Derivatization Agent: BSTFA + 1% TMCS.
-
Procedure: Mix 1 mg sample + 100 µL Pyridine + 100 µL BSTFA. Heat at 60°C for 30 mins.
-
Column: HP-5ms (30m x 0.25mm).
-
Temp Program: 100°C (1 min) -> 20°C/min -> 300°C (5 min).
-
Detection: EI Source (70 eV), Full Scan (50-500 amu).
Inter-Laboratory Comparison Scheme
To validate these methods across different facilities, a "Round Robin" study is structured as follows.
Phase 1: Homogeneity Testing
Before distribution, the coordinator lab must analyze 10 random vials from the batch using Method A (HPLC). The variance (
Phase 2: Statistical Analysis (Z-Score)
Participating labs report their results (
-
|z| ≤ 2.0: Satisfactory (Green)
-
2.0 < |z| < 3.0: Questionable (Yellow - Check Calibration)
-
|z| ≥ 3.0: Unsatisfactory (Red - Root Cause Analysis Required)
Inter-Lab Workflow Diagram
Caption: Workflow for the Inter-Laboratory Comparison Study following ISO 13528 guidelines.
References
-
International Conference on Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
International Organization for Standardization (ISO). (2015). ISO 13528:2015 Statistical methods for use in proficiency testing by interlaboratory comparisons. Retrieved from [Link]
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[3] Journal of Natural Products. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
Sources
Technical Comparison Guide: 3-Bromo-2',5-dichloro-2-hydroxybenzophenone Reference Standards
The following guide provides an in-depth technical comparison and operational framework for 3-Bromo-2',5-dichloro-2-hydroxybenzophenone reference standards. This document is designed for analytical chemists and QA/QC professionals involved in the validation of analytical methods for halogenated API impurities.
Executive Summary: The Criticality of Standard Selection
In the development of halogenated pharmaceutical agents (often associated with veterinary APIs like Deracoxib or specific anthelmintics/NSAIDs), the impurity 3-Bromo-2',5-dichloro-2-hydroxybenzophenone (CAS 332104-57-1) represents a critical quality attribute. Its unique halogenation pattern (Bromine and Chlorine on opposing rings) presents specific challenges in detection and quantification, particularly regarding isotopic resolution in Mass Spectrometry (MS) and photo-instability in UV detection.
This guide objectively compares the performance and suitability of Official Compendial Standards (USP) versus Secondary Analytical Standards (e.g., LGC, Sigma-Aldrich/Millipore, TRC), providing a data-driven framework for selection based on the drug development phase.
Technical Profile & Mechanistic Insights
Chemical Identity & Analytical Challenges
-
Compound: 3-Bromo-2',5-dichloro-2-hydroxybenzophenone[1][2][3][4][5][6][7]
-
Molecular Formula:
[3][8] -
Key Feature: The ortho-hydroxy group facilitates intramolecular hydrogen bonding with the carbonyl oxygen, increasing lipophilicity and stabilizing the molecule, yet making it susceptible to photo-initiated radical formation (typical of benzophenones).
The Isotopic Signature (Expert Insight)
For LC-MS/MS validation, reliance on a single mass peak is insufficient. This molecule contains one Bromine and two Chlorines, creating a distinct isotopic envelope.
-
Dominant Ions: M+, M+2, M+4, M+6.
-
Validation Check: A valid reference standard must demonstrate the theoretical abundance ratio of approximately 100 : 163 : 75 : 10 (due to
and combinations). Deviations in this ratio in a secondary standard indicate potential halogen-exchange impurities (e.g., des-bromo or chloro-analogs).
Comparative Analysis: USP Primary vs. Secondary Alternatives
The following table contrasts the "performance" (defined as regulatory acceptance, uncertainty contribution, and characterization depth) of the available standard types.
Table 1: Performance Matrix of Reference Standard Classes
| Feature | Option A: USP Reference Standard (Official) | Option B: Secondary Certified Standard (e.g., LGC, TRC) | Option C: In-House Synthesized Material |
| Primary Use Case | Final Release Testing, Method Validation (Golden Standard). | Routine QC, Stability Studies, Early Development. | R&D Screening, Process Optimization. |
| Regulatory Risk | Zero . Conclusively accepted by FDA/EMA without further qualification. | Low/Medium . Requires "Bridging Study" against Primary RS for GMP release. | High . Acceptable only if fully characterized (NMR, MS, ROI, TGA). |
| Assigned Purity | 100.0% (unless stated). Mass balance approach not required by user. | typically 95-99% with detailed CoA (Mass Balance/qNMR). | Variable. User must determine purity factor. |
| Traceability | Traceable to NIST or intrinsic metrological standards. | Traceable to the Manufacturer's Primary Standard. | Internal traceability only. |
| Cost Efficiency | Low (High cost/mg). Single-use vials recommended. | High. Bulk availability allows for stock solution preparation.[3] | Very High (once synthesis is scaled). |
| Stability Data | Monitored by USP. Recall notifications provided. | Expiry/Retest date provided on CoA. | Unknown. User must generate stability data. |
Expert Recommendation
-
For GMP Release: Use Option A (USP) exclusively to assign potency to your secondary standard.
-
For Routine Testing: Purchase Option B and qualify it against Option A. This "Working Standard" approach reduces long-term costs while maintaining regulatory compliance.
Experimental Protocol: Qualification of a Secondary Standard
To use a Secondary Standard (Option B) for GMP work, you must experimentally verify its "Relative Response Factor" (RRF) and potency against the USP Primary Standard.
Protocol: Potency Assignment via HPLC-UV
Objective: Determine the potency (
Step 1: System Suitability
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile (Gradient: 40% B to 90% B over 15 min).
-
Detection: UV at 254 nm (Benzophenone
transition) and 285 nm (n ). -
Flow Rate: 1.0 mL/min.
-
Temp: 30°C.
Step 2: Standard Preparation
-
USP RS Stock: Weigh 10.0 mg USP RS
100 mL Volumetric Flask (Diluent: 50:50 ACN:Water). Concentration: . -
Secondary Stock: Weigh 10.0 mg Secondary Material
100 mL Volumetric Flask. -
Working Solutions: Dilute both to
(Target Level).
Step 3: Injection & Calculation
Inject USP RS (n=5) and Secondary Sample (n=5). Calculate Potency (
- : Average Peak Area
- : Weight of standard (corrected for water/solvents if applicable)
- : Assigned purity of USP RS (usually 1.00 or 100%)
Acceptance Criteria: The calculated potency must fall within 98.0% – 102.0% of the value stated on the Secondary Standard's CoA. If valid, use the experimentally determined potency for calculations.
Visualization: Reference Standard Qualification Workflow
The following diagram illustrates the decision logic for selecting and qualifying the reference standard for this specific impurity.
Figure 1: Decision logic for selecting and qualifying reference standards based on regulatory requirements and application phase.
References
-
International Conference on Harmonisation (ICH) . ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
PubChem . Compound Summary: 3-Bromo-2',5-dichloro-2-hydroxybenzophenone (CAS 332104-57-1).[3][4][6][7] National Library of Medicine. Available at: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 3-BROMO-5-CHLORO-BENZALDEHYDE | 188813-05-0 [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. CAS # 332104-57-1, 3-Bromo-2',5-dichloro-2-hydroxybenzophenone: more information. [chemblink.com]
- 5. 3-BROMO-2',5-DICHLORO-2-HYDROXYBENZOPHENONE | | INDOFINE Chemical Company [indofinechemical.com]
- 6. 3-Bromo-2',5-dichloro-2-hydroxybenzophenone | BrC6H2(Cl)(OH)COC6H4Cl - BuyersGuideChem [buyersguidechem.com]
- 7. m.indiamart.com [m.indiamart.com]
- 8. PubChemLite - YDOASFSKJSZNAO-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
Safety Operating Guide
3-Bromo-2',5-dichloro-2-hydroxybenzophenone proper disposal procedures
Operational Guide: Safe Disposal of 3-Bromo-2',5-dichloro-2-hydroxybenzophenone
Executive Summary & Hazard Identification
Objective: This guide provides immediate, actionable protocols for the safe disposal of 3-Bromo-2',5-dichloro-2-hydroxybenzophenone (CAS: 1573-39-3).[1] This compound is a halogenated aromatic intermediate often used in pharmaceutical synthesis.[1]
Critical Hazard Directive: The presence of Bromine (Br) and Chlorine (Cl) atoms on the benzophenone core mandates that this substance be treated strictly as Halogenated Organic Waste .[1]
-
Do NOT mix with general non-halogenated organic solvents (e.g., Acetone, Hexane).[1][2]
-
Do NOT dispose of down the drain (High aquatic toxicity risk).[1]
-
Do NOT treat with strong oxidizers (Risk of liberating toxic halogen gases).[1][3]
Physical & Chemical Profile for Disposal:
| Property | Description | Operational Implication |
| State | Solid (Crystalline) | Dust generation is a primary inhalation risk during transfer.[1][4] |
| Solubility | Lipophilic (Soluble in DCM, Chloroform) | Must be dissolved in compatible halogenated solvents for liquid disposal.[1] |
| Functional Groups | Phenol, Ketone, Halogens | Acidic proton on the phenol; avoid mixing with strong bases in unvented containers.[1] |
| Waste Class | Halogenated Organic | Requires high-temperature incineration with acid gas scrubbing.[1] |
Pre-Disposal Assessment & Segregation
As a Senior Application Scientist, I emphasize that segregation is the single most important step in this workflow. Mixing halogenated waste with non-halogenated waste upgrades the entire container to "Halogenated" status, significantly increasing disposal costs and complicating incineration parameters.[1]
Decision Logic:
-
Is the material a pure solid?
Follow Protocol A . -
Is the material in solution (Mother Liquor/HPLC Waste)?
Follow Protocol B .
Protocol A: Solid Waste Disposal (Pure Substance)
Used for expired shelf stock, spilled solids, or contaminated weighing papers.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[1] Avoid metal containers if the solid is damp or acidic, as halogens can corrode metal over time.[1]
-
Transfer:
-
Labeling:
Protocol B: Liquid Waste Disposal (Solutions)
Used for reaction mixtures, filtrates, or cleaning solvents.[1]
-
Solvent Compatibility Check:
-
pH Verification:
-
Segregation:
-
Pour into the Halogenated Solvent Waste carboy (typically Red or Yellow tagged in most EHS systems).[1]
-
Crucial: Never pour this solution into the "Non-Halogenated" (Acetone/Ethanol) stream.[1] Even trace amounts of halogens (Br/Cl) can violate the permit requirements for fuel-blending incinerators.[1]
-
Decision Matrix & Workflow (Visualization)
The following diagram outlines the logical flow for determining the correct waste stream, ensuring compliance with RCRA and local EHS regulations.
Caption: Decision tree for segregating 3-Bromo-2',5-dichloro-2-hydroxybenzophenone waste. Note that even if dissolved in non-halogenated solvents, the presence of the solute mandates the "Halogenated" disposal route.[1]
Emergency Procedures (Spill Response)
In the event of an accidental release, immediate containment is required to prevent environmental contamination.[1]
-
Solid Spill:
-
Isolate: Evacuate non-essential personnel.
-
PPE: Wear N95 dust mask (or respirator if large quantity), goggles, and double nitrile gloves.[1]
-
Action: Do not dry sweep (creates dust).[1][4][6] Cover with wet paper towels or use a HEPA-filter vacuum.[1] Scoop into a waste container and label as "Spill Debris - Halogenated."
-
-
Liquid Spill:
Regulatory & Scientific Context (The "Why")
Why Incineration? Halogenated compounds like 3-Bromo-2',5-dichloro-2-hydroxybenzophenone have strong Carbon-Halogen bonds.[1] If landfilled, they can leach into groundwater, persisting for decades.[1] If incinerated at standard temperatures (used for general trash), they may form incomplete combustion byproducts, including dioxins and furans.[1]
The Halogen Rule: Regulatory bodies (EPA in the US, REACH in EU) require these compounds to be incinerated at temperatures often exceeding 1100°C with specific residence times.[1] The incinerators are equipped with "scrubbers" (alkaline sprays) to neutralize the acidic gases (HBr, HCl) formed during combustion.[1] This is why segregating this waste from general solvents is a critical cost and safety measure [1].[1]
References
-
U.S. Environmental Protection Agency (EPA). "Hazardous Waste Management for Laboratories: Halogenated Solvents."[1] EPA.gov.[1] Available at: [Link]1]
-
Occupational Safety and Health Administration (OSHA). "Toxic and Hazardous Substances: 1910.1450."[1] OSHA.gov.[1] Available at: [Link]1]
-
American Chemical Society (ACS). "Identifying and Segregating Chemical Waste."[1] ACS.org.[1] Available at: [Link]1]
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. bucknell.edu [bucknell.edu]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
Personal protective equipment for handling 3-Bromo-2',5-dichloro-2-hydroxybenzophenone
Executive Safety Summary & Risk Assessment
The "Read-Across" Safety Protocol: While specific toxicological data for the exact isomer 3-Bromo-2',5-dichloro-2-hydroxybenzophenone is limited in public repositories, structural analogs (such as 3-Bromo-5-chloro-2-hydroxybenzophenone) exhibit consistent hazard profiles. As a Senior Application Scientist, I mandate a conservative "Read-Across" approach : treat this compound as a confirmed Skin/Eye Irritant and a potential Respiratory Sensitizer .
Key Physical Hazard: Halogenated benzophenones are typically crystalline solids that are prone to static charging . This creates a dispersion hazard during weighing, leading to invisible surface contamination and potential inhalation of micro-particulates.
GHS Hazard Classification (Predicted)
| Hazard Class | Category | Hazard Statement | Signal Word |
| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation | WARNING |
| Serious Eye Damage/Irritation | Cat 2A | H319: Causes serious eye irritation | WARNING |
| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation | WARNING |
Personal Protective Equipment (PPE) Matrix
Rationale: The lipophilic nature of benzophenones allows them to permeate standard latex quickly. Nitrile is required, but thickness matters for prolonged handling.
| Protection Zone | Recommended Equipment | Technical Specification & Rationale |
| Hand Protection | Double Nitrile Gloves | Inner Layer: 4 mil Nitrile (Touch sensitivity).Outer Layer: 5-8 mil Nitrile (Chemical barrier).Note: Change outer gloves immediately upon splash contact. Benzophenones dissolve in organic solvents which can act as carriers through glove material. |
| Eye/Face | Chemical Splash Goggles | Safety glasses are insufficient for powders prone to static fly-off. Goggles provide a seal against airborne particulates. |
| Respiratory | N95 / P100 Mask | Required if weighing outside a fume hood (not recommended). If handling >10g, use a half-face respirator with P100/OV cartridges . |
| Body | Tyvek® Lab Coat or Apron | Standard cotton coats absorb organic solids. For synthesis scale-up (>50g), use disposable Tyvek sleeves to prevent cuff contamination. |
Operational Workflow: Safe Handling Lifecycle
The following diagram illustrates the critical decision points and safety barriers from storage to disposal.
Figure 1: Operational lifecycle emphasizing the critical control point at the weighing stage due to static risks.
Detailed Standard Operating Procedures (SOP)
Phase 1: Weighing & Static Control
The Hazard: Benzophenone derivatives are often "fluffy" solids that acquire static charge, causing them to repel from spatulas and adhere to balance surfaces.
-
Engineering Control: Always weigh inside a certified chemical fume hood.
-
Static Mitigation: Use an anti-static gun (ionizer) on the taring vessel and the stock bottle before opening. If unavailable, wipe the exterior of the stock bottle with a slightly damp Kimwipe to discharge static.
-
Transfer: Use a glass or metal spatula . Avoid plastic spatulas which generate triboelectric charge.
Phase 2: Solubilization & Reaction
Solvent Compatibility:
-
High Solubility: Dichloromethane (DCM), Ethyl Acetate, DMSO.
-
Low Solubility: Water, Hexanes (often forms a gum rather than dissolving).
-
Protocol:
-
Add the solid to the flask first.
-
Add solvent slowly down the side of the flask to wash down adherent powder.
-
Self-Validating Step: Visually inspect the flask neck. If yellow/off-white powder remains on the ground glass joint, wipe with a solvent-dampened tissue before greasing or sealing. This prevents seal compromise and leaks.[1]
-
Phase 3: Spill Response (Dry Solid)
Do not use compressed air to clear dust.
-
Isolate: Mark the area.
-
Dampen: Cover the powder gently with a paper towel dampened with isopropyl alcohol (IPA) . This prevents dust generation during cleanup.[2][3][4][5][6]
-
Collect: Scoop up the damp towel and solid into a hazardous waste bag.
-
Decontaminate: Wash the surface with soap and water (detergent is necessary to solubilize the lipophilic residue).
Disposal & Waste Management
Critical Directive: This compound contains both Bromine and Chlorine.[1] It must be segregated into the Halogenated Waste stream.
| Waste Stream | Description | Action |
| Solid Waste | Contaminated gloves, weighing boats, paper towels. | Place in a double-bagged, clear hazardous waste bag labeled "Halogenated Solid Debris". |
| Liquid Waste | Mother liquors, reaction mixtures. | Dispose in Red Can / Halogenated Carboy . Do NOT mix with acid waste or non-halogenated solvents (if segregated for cost). |
| Empty Containers | Stock bottles. | Triple rinse with Acetone. Collect rinsate as Halogenated Waste. Deface label and discard bottle as glass waste. |
References
-
PubChem. (2024). Compound Summary: 3-Bromo-5-chloro-2-hydroxybenzophenone.[7] National Library of Medicine. Retrieved from [Link]
-
Dartmouth EHS. (2024). Hazardous Waste Disposal Guide: Halogenated Solvents. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
